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  • Product: 3-Methyloct-1-en-3-yl acetate
  • CAS: 66008-66-0

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Elucidation and Mechanistic Synthesis of 3-Methyloct-1-en-3-yl Acetate

Executive Summary In the advanced development of fragrance architectures and controlled-release pro-accords, structurally complex esters play a pivotal role. 3-Methyloct-1-en-3-yl acetate is a highly specialized unsatura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the advanced development of fragrance architectures and controlled-release pro-accords, structurally complex esters play a pivotal role. 3-Methyloct-1-en-3-yl acetate is a highly specialized unsaturated aliphatic ester characterized by a sterically hindered tertiary stereocenter and a terminal vinyl group. This technical guide provides a comprehensive analysis of its chemical identity, the mechanistic challenges involved in its synthesis, and the self-validating analytical protocols required for high-purity industrial production.

Chemical Identity & Structural Elucidation

The molecular architecture of 3-methyloct-1-en-3-yl acetate dictates its volatility, olfactory profile, and chemical reactivity. The presence of the tertiary carbon at the C3 position creates significant steric bulk around the ester linkage, which directly impacts both its synthesis (hindering nucleophilic attack) and its hydrolysis rate in pro-accord formulations.

Quantitative Structural Data

The following table summarizes the core physicochemical properties of the compound[1, 2]:

PropertyValue
IUPAC Name 3-methyloct-1-en-3-yl acetate
CAS Registry Number 66008-66-0
Molecular Formula C11H20O2
Molecular Weight 184.28 g/mol
Canonical SMILES CCCCCC(C)(C=C)OC(=O)C
Estimated XLogP3-AA 3.30
Estimated Boiling Point 218.00 - 220.00 °C (@ 760 mm Hg)

Mechanistic Synthesis: Overcoming Tertiary Steric Hindrance

Synthesizing 3-methyloct-1-en-3-yl acetate requires the acetylation of its precursor, 3-methyl-1-octen-3-ol [3, 4]. As a Senior Application Scientist, it is critical to recognize the causality behind the reaction design: tertiary alcohols are notoriously resistant to standard esterification due to severe steric hindrance. Furthermore, under acidic conditions, tertiary alcohols readily undergo E1 elimination (dehydration) to form dienes.

To bypass these limitations, a hypernucleophilic catalyst—4-Dimethylaminopyridine (DMAP) —must be employed under strictly basic conditions. DMAP attacks acetic anhydride to form a highly electrophilic N-acetylpyridinium intermediate. The dimethylamino group donates electron density into the pyridine ring, stabilizing this intermediate and increasing its steady-state concentration, thereby forcing the sterically hindered tertiary alkoxide to react.

Protocol: DMAP-Catalyzed Acetylation Workflow

Objective: High-yield conversion while suppressing acid-catalyzed E1 dehydration.

  • System Preparation (Validation Checkpoint 1): Ensure all glassware is flame-dried under argon. Moisture acts as a competitive nucleophile, hydrolyzing the N-acetylpyridinium intermediate back to acetic acid and stalling the reaction.

  • Reagent Charging: Dissolve 1.0 equivalent of 3-methyl-1-octen-3-ol in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration. Add 1.5 equivalents of Triethylamine (TEA) and 0.1 equivalents of DMAP.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of Acetic Anhydride. The low temperature controls the exothermic formation of the acylpyridinium salt.

  • Reaction Maturation (Validation Checkpoint 2): Warm to room temperature and stir for 12 hours. Validate completion via Thin-Layer Chromatography (TLC). Stain the TLC plate with KMnO4; the terminal alkene will rapidly reduce the permanganate, yielding a bright yellow spot. The complete disappearance of the lower-Rf tertiary alcohol confirms 100% conversion.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize excess acetic anhydride. Extract the aqueous layer with ethyl acetate.

  • Purification (Validation Checkpoint 3): Dry the organic phase over anhydrous Na2SO4, concentrate under reduced pressure, and purify via vacuum distillation.

SynthesisWorkflow A 3-Methyl-1-octen-3-ol (Tertiary Alcohol) C Reaction Mixture (DCM, 0°C to RT) A->C B Acetic Anhydride + DMAP / TEA B->C D Aqueous Quench (sat. NaHCO3) C->D TLC Monitoring E Phase Separation & Extraction D->E Neutralization F Purification (Vacuum Distillation) E->F Organic Layer G 3-Methyloct-1-en-3-yl Acetate F->G High Yield

Fig 1: DMAP-catalyzed acetylation workflow for 3-methyloct-1-en-3-yl acetate synthesis.

Analytical Characterization (GC-MS & NMR)

To ensure the self-validating nature of the production lot, analytical characterization must confirm the absence of the dehydration byproduct (3-methyl-1,3-octadiene).

  • Gas Chromatography-Mass Spectrometry (GC-MS): In Electron Ionization (EI), aliphatic acetates rarely show a strong molecular ion (M+ 184). The defining diagnostic peak is the loss of acetic acid via a McLafferty-type rearrangement or direct elimination, yielding a base peak at m/z 124 [M - 60]+.

  • Nuclear Magnetic Resonance (1H NMR): The success of the acetylation is confirmed by the appearance of a sharp singlet at ~2.0 ppm (3H), corresponding to the new acetate methyl group. The terminal vinyl protons (=CH2) will appear as a multiplet at ~5.1–5.3 ppm, while the internal vinyl proton (-CH=) presents as a doublet of doublets at ~5.9 ppm.

Formulation Dynamics & Regulatory Compliance

In advanced formulation science, 3-methyloct-1-en-3-yl acetate is utilized both as a direct fragrance modifier and as a structural backbone in pro-accords [5]. Pro-accords are engineered molecules that remain odorless until they are triggered by environmental factors (e.g., skin pH, moisture, or enzymatic action), slowly hydrolyzing to release the active fragrance raw material over an extended period.

Because it contains a terminal alkene and an aliphatic chain, its use in cosmetics is closely monitored. Formulators must cross-reference its concentration against the International Fragrance Association (IFRA) standards and the EU Cosmetic Directive to prevent sensitization or phototoxicity in leave-on applications.

AppPathway cluster_applications Industrial Applications cluster_regulatory Regulatory & Safety Compound 3-Methyloct-1-en-3-yl Acetate Fragrance Fragrance Formulation (Perfumes, Cosmetics) Compound->Fragrance ProAccord Pro-Accord Precursor (Controlled Release) Compound->ProAccord IFRA IFRA Standards (Concentration Limits) Fragrance->IFRA CosmeticDir EU Cosmetic Directive (Safety Compliance) Fragrance->CosmeticDir

Fig 2: Application pathways and regulatory compliance matrix for formulation integration.

References

  • methyl octenyl acetate, 66008-66-0 , The Good Scents Company,[Link]

  • 3-Methyl-1-octen-3-ol | C9H18O | CID 32207 , PubChem - NIH,[Link]

  • 3-Methyl-1-octen-3-ol , CAS Common Chemistry,[Link]

  • Fragrance pro-accords (US6077821A)
Exploratory

In Vivo Metabolism Pathways of 3-Methyloct-1-en-3-yl Acetate: A Comprehensive Technical Guide

Executive Summary 3-Methyloct-1-en-3-yl acetate (CAS 66008-66-0) is a branched, unsaturated aliphatic ester utilized in various chemical and fragrance applications[1][2]. Structurally, it consists of an eight-carbon chai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyloct-1-en-3-yl acetate (CAS 66008-66-0) is a branched, unsaturated aliphatic ester utilized in various chemical and fragrance applications[1][2]. Structurally, it consists of an eight-carbon chain with a terminal vinyl group, a methyl substitution, and an acetate moiety at the C3 position. Understanding its in vivo metabolic fate is critical for toxicological assessments and pharmacokinetic modeling.

Because primary in vivo data on this specific molecule is highly specialized, its metabolic trajectory is best understood through the well-established biotransformation rules of structurally analogous terpene esters, such as linalyl acetate and 1-octen-3-yl acetate[3][4]. This whitepaper delineates the mechanistic pathways, enzymatic drivers, and validated experimental protocols required to profile the metabolism of 3-methyloct-1-en-3-yl acetate in mammalian systems.

Structural Analysis & Toxicokinetics

The molecular architecture of 3-methyloct-1-en-3-yl acetate dictates its metabolic susceptibility:

  • The Ester Bond: The acetate group is highly labile in biological fluids. Like most aliphatic and terpenoid esters, it is subject to rapid, first-pass hydrolysis by ubiquitous tissue carboxylesterases[3].

  • The Tertiary Carbon (C3): Following hydrolysis, the resulting alcohol (3-methyloct-1-en-3-ol) features a hydroxyl group on a tertiary carbon. This steric hindrance prevents oxidation by Alcohol Dehydrogenase (ADH) into a ketone, forcing the molecule down Phase II conjugation pathways or alternative Phase I cytochrome P450 (CYP) oxidations[5].

  • The Terminal Alkene & Alkyl Tail: The C1=C2 double bond and the C8 terminal methyl group serve as secondary sites for CYP-mediated epoxidation and ω -hydroxylation, respectively.

Primary Metabolic Pathway: Carboxylesterase-Mediated Hydrolysis

The dominant and most rapid metabolic event for 3-methyloct-1-en-3-yl acetate is Phase I hydrolysis. In mammals, this is catalyzed primarily by Carboxylesterase 1 (CES1) in the liver and Carboxylesterase 2 (CES2) in the intestine and kidneys.

Mechanistic Causality: Esters are inherently unstable in the low pH of gastric fluids and the enzyme-rich environment of the liver[6]. The cleavage of the ester bond yields 3-methyloct-1-en-3-ol and acetic acid . Pharmacokinetic studies on the structurally identical ester moiety of linalyl acetate demonstrate that conversion to the corresponding alcohol in human liver microsomes (HLM) and S9 fractions is extremely rapid, often rendering the parent ester undetectable in systemic circulation shortly after absorption[4][7].

Metabolism A 3-Methyloct-1-en-3-yl acetate (Parent Ester) B 3-Methyloct-1-en-3-ol (Tertiary Alcohol) A->B Carboxylesterases (CES1/CES2) C Acetic Acid A->C Hydrolysis D Glucuronide Conjugate (Phase II Clearance) B->D UGTs (UDPGA) E Sulfate Conjugate (Phase II Clearance) B->E SULTs (PAPS) F Omega-Hydroxylated Metabolites (Phase I) B->F CYP450 (NADPH)

Figure 1: In vivo metabolic biotransformation pathways of 3-Methyloct-1-en-3-yl acetate.

Secondary Pathways: Clearance of 3-Methyloct-1-en-3-ol

Once hydrolyzed, the tertiary alcohol must be rendered hydrophilic for renal or biliary excretion.

Phase II Conjugation (Primary Clearance)

Because the tertiary alcohol cannot be oxidized to a ketone, UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) take over as the primary clearance mechanisms. The hydroxyl group acts as a direct nucleophile, attacking the UDP-glucuronic acid (UDPGA) cofactor to form a highly water-soluble O-glucuronide[5].

Phase I CYP450 Oxidation (Secondary Clearance)

A fraction of the alcohol undergoes Phase I oxidation via hepatic CYP450 enzymes (likely CYP3A4 and CYP2C9). The flexible pentyl tail allows for ω -hydroxylation at the C8 position, yielding 3-methyloct-1-ene-3,8-diol, which can subsequently be oxidized to a carboxylic acid. Additionally, the C1=C2 vinyl group may undergo transient epoxidation, though this is a minor pathway.

Quantitative Metabolic Parameters

While specific in vivo human data for 3-methyloct-1-en-3-yl acetate is proprietary or limited, we can extrapolate highly accurate pharmacokinetic parameters from its closest structural analogue, linalyl acetate (which shares the tertiary acetate and vinyl group structure)[4][7].

Pharmacokinetic ParameterExtrapolated ValueBiological Matrix / SystemAnalytical Method
Intrinsic Clearance ( CLint​ ) ~31.28 mL/min/kgHuman Liver Microsomes (HLM)UPLC-MS/MS
Parent Ester Half-life ( t1/2​ ) < 15 minutesGastric / Pancreatic FluidLC-UV / MS
Alcohol Metabolite Cmax​ ~248.7 ng/mLS9 FractionsUPLC-MS/MS
CYP3A4 Inhibition ( IC50​ ) ~4.75 µg/mLRecombinant CYP AssaysFluorometric Assay

Table 1: Estimated quantitative metabolic data based on structurally analogous tertiary terpene esters.

Experimental Methodology: In Vitro Metabolite Profiling Assay

To empirically validate the metabolism of 3-methyloct-1-en-3-yl acetate, researchers must utilize a self-validating in vitro microsomal assay. The following protocol ensures that both Phase I (CYP/CES) and Phase II (UGT) pathways are accurately captured.

Mechanistic Protocol: HLM Stability & Clearance Assay

Step 1: Substrate & Matrix Preparation

  • Prepare a 10 mM stock of 3-methyloct-1-en-3-yl acetate in HPLC-grade DMSO. Dilute to a working concentration of 10 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Thaw Human Liver Microsomes (HLM) on ice.

Step 2: Matrix Activation (Critical Causality Step)

  • Add alamethicin (50 µg/mg microsomal protein) to the HLM and incubate on ice for 15 minutes.

  • Why this matters: UGT enzymes are localized on the luminal (inner) side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site. Omitting this step will result in a false-negative for glucuronidation.

Step 3: Reaction Initiation

  • Combine the substrate and activated HLM (final protein concentration: 1 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

Step 4: Time-Course Sampling & Quenching

  • At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.

  • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil).

  • Why this matters: Acetonitrile instantly denatures the enzymes, halting metabolism at the exact time point, while simultaneously precipitating proteins for clean chromatographic injection.

Step 5: Analysis

  • Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to LC vials and analyze via UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent ester and the appearance of the tertiary alcohol and its glucuronide.

Workflow S1 Step 1: Substrate Preparation (10 µM 3-Methyloct-1-en-3-yl acetate) S2 Step 2: HLM/S9 Incubation (+ NADPH, UDPGA, Alamethicin) S1->S2 S3 Step 3: Reaction Quenching (Ice-cold Acetonitrile + IS) S2->S3 S4 Step 4: Centrifugation & Supernatant Extraction S3->S4 S5 Step 5: LC-MS/MS Analysis (MRM Mode for Metabolite ID) S4->S5

Figure 2: Step-by-step experimental workflow for LC-MS/MS metabolite profiling.

References

  • EPA CompTox Chemicals Dashboard. "1-Octen-3-ol, 3-methyl-, 3-acetate - Substance Details." U.S. Environmental Protection Agency. Available at:[Link]

  • PubChem. "1-Octen-3-ol, 3-methyl-, 3-acetate." National Center for Biotechnology Information. Available at:[Link]

  • Bickers, D. R., et al. (2003). "The safety assessment of fragrance materials." Regulatory Toxicology and Pharmacology, 37(2), 218-273. Available at:[Link]

  • OECD SIDS. "Linalyl Acetate CAS N°: 115-95-7." OECD Existing Chemicals Database. Available at:[Link]

  • Parke, D. V., et al. (1974). "Studies on the metabolism of linalool, a naturally occurring food flavour." Biochemical Journal. Available at:[Link]

  • Elshafie, H. S., et al. (2023). "In Vitro Metabolism and CYP-Modulating Activity of Lavender Oil and Its Major Constituents." Molecules, 28(2), 755. Available at:[Link]

  • ResearchGate. "Pharmacokinetics of linalool and linalyl acetate, the two main constituents of silexan, an essential oil from Lavandula angustifolia flowers, in rats." Available at:[Link]

Sources

Foundational

Stereochemical Architecture and Racemic Dynamics of 3-Methyloct-1-en-3-yl Acetate: A Technical Guide for Advanced Applications

Executive Summary In the specialized fields of semiochemical research and fragrance formulation, the precise stereochemical characterization of volatile compounds is non-negotiable. 3-Methyloct-1-en-3-yl acetate (CAS: 66...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the specialized fields of semiochemical research and fragrance formulation, the precise stereochemical characterization of volatile compounds is non-negotiable. 3-Methyloct-1-en-3-yl acetate (CAS: 66008-66-0) is a branched acyclic terpene acetate that plays a critical role in flavor and fragrance profiles[][2]. Due to its unique structural framework, the molecule possesses a critical chiral center at the C3 position, resulting in enantiomeric variations that dictate receptor-level interactions. This whitepaper deconstructs the structural properties, synthetic causality, and analytical resolution of its racemic mixture, providing field-proven, self-validating protocols for laboratory application.

Structural and Physicochemical Profiling

Understanding the behavior of 3-methyloct-1-en-3-yl acetate begins with its molecular topology. With the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol , the compound features a highly substituted carbon at the C3 position[3][4].

This C3 carbon is bonded to four distinct substituents:

  • A vinyl group (–CH=CH₂)

  • A methyl group (–CH₃)

  • A pentyl chain (–C₅H₁₁)

  • An acetate moiety (–O–CO–CH₃)

Because these four groups are distinct, the C3 position acts as a defined stereocenter, generating (R)- and (S)-enantiomers. However, in standard commercial and synthetic applications, the compound is overwhelmingly produced and utilized as a racemic mixture (Optical Activity: +/-)[3][5].

Quantitative Data Summary

Table 1: Physicochemical and Stereochemical Properties of 3-Methyloct-1-en-3-yl acetate

PropertyValue
IUPAC Name 3-Methyloct-1-en-3-yl acetate
CAS Registry Number 66008-66-0
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Defined Stereocenters 1 (at C3)
Stereochemistry Racemic (+/-)
Substance Class Acyclic Terpene Acetate
Primary Application Flavor and Fragrance Agent

Synthetic Causality of the Racemate

As an application scientist, I do not merely observe that a compound is racemic; I look at the mechanistic causality behind it. The racemic nature of 3-methyloct-1-en-3-yl acetate is a direct consequence of its synthetic pathway.

The standard industrial synthesis involves the nucleophilic addition of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to 2-octanone, followed by esterification with acetic anhydride. The Causality: The carbonyl carbon of 2-octanone is sp² hybridized and strictly planar. Consequently, the nucleophilic attack by the vinyl group occurs with equal thermodynamic and kinetic probability from both the Re and Si faces. This lack of facial bias guarantees the formation of a 1:1 racemic intermediate (3-methyloct-1-en-3-ol), which perfectly transfers its racemic ratio to the final acetate product.

SynthesisResolution Start 2-Octanone (Planar Carbonyl) Grignard Nucleophilic Attack (Vinylmagnesium bromide) Start->Grignard Equal Re/Si face attack Intermediate Racemic Intermediate 3-Methyloct-1-en-3-ol Grignard->Intermediate Acetylation Esterification (Acetic Anhydride) Intermediate->Acetylation Racemate Racemic Mixture (+/-) 3-Methyloct-1-en-3-yl acetate Acetylation->Racemate ChiralGC Chiral GC Separation (Cyclodextrin Phase) Racemate->ChiralGC 1:1 Ratio EnantiomerR (R)-Enantiomer ChiralGC->EnantiomerR Peak 1 EnantiomerS (S)-Enantiomer ChiralGC->EnantiomerS Peak 2

Fig 1. Synthetic pathway and chiral resolution workflow for 3-Methyloct-1-en-3-yl acetate.

Enantiomeric Resolution: Self-Validating GC Protocol

To evaluate the individual enantiomers for differential olfactory thresholds or biological receptor binding, the racemate must be analytically resolved. The following protocol utilizes Chiral Gas Chromatography (GC-FID).

Trustworthiness Check: This protocol is designed as a self-validating system. By running the known racemic standard prior to any biological sample, the system proves its own resolving power: the appearance of two distinct peaks with an exact 1:1 integration area ratio validates both the column's chiral recognition efficiency and the detector's non-biased linearity.

Step-by-Step Methodology: Chiral GC-FID Separation
  • Column Selection & Installation:

    • Action: Install a cyclodextrin-based chiral stationary phase column (e.g., Beta-DEX 225, 30m x 0.25mm x 0.25µm).

    • Causality: The chiral cavity of the cyclodextrin forms transient, reversible diastereomeric inclusion complexes with the (R) and (S) enantiomers. The slight difference in binding energies inside these cavities translates to distinct retention times.

  • Sample Preparation:

    • Action: Dilute the racemic 3-methyloct-1-en-3-yl acetate standard to 1.0 mg/mL in GC-grade hexane.

    • Causality: Hexane ensures complete volatilization in the injector port without risking transesterification or degradation of the delicate acetate linkage.

  • Instrument Parameterization:

    • Injector Temperature: 220°C (Split ratio 50:1 to prevent column overload).

    • Detector (FID) Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Hold isothermally at 90°C for 10 minutes, then ramp at 2°C/min to 150°C, holding for 5 minutes.

  • System Validation (The Self-Check):

    • Action: Inject 1 µL of the prepared standard.

    • Validation Criteria: The chromatogram must yield two baseline-resolved peaks (Resolution, Rs​>1.5 ) with an area percent ratio of 50.0% ± 0.5%. If the ratio deviates, it indicates active site degradation in the inlet or column phase bleed, demanding immediate maintenance before proceeding to unknown samples.

Sensory and Biological Implications of Stereochemistry

In the realm of olfactory science and safety assessments of fragrance materials[2], chirality dictates the binding affinity at the olfactory epithelium. Receptors are inherently chiral environments made of L-amino acids.

When the racemic mixture of 3-methyloct-1-en-3-yl acetate is inhaled, the (R)- and (S)-enantiomers interact differently with the olfactory receptors. One enantiomer typically acts as the "eutomer" (possessing the desired, primary odor profile—often mushroom-like or floral in acyclic terpene acetates), while the other acts as the "distomer" (exhibiting a weaker, secondary, or sometimes entirely different odor note).

ReceptorBinding Racemate Racemic Mixture (3-Methyloct-1-en-3-yl acetate) Split Racemate->Split R_Isomer (R)-Isomer Spatial Orientation A Split->R_Isomer S_Isomer (S)-Isomer Spatial Orientation B Split->S_Isomer Receptor Olfactory Receptor (Chiral Environment) R_Isomer->Receptor Lock-and-Key Fit S_Isomer->Receptor Steric Hindrance HighAffinity High Affinity Binding (Primary Odor Profile) Receptor->HighAffinity LowAffinity Low Affinity Binding (Secondary Odor Profile) Receptor->LowAffinity

Fig 2. Stereoselective binding logic of enantiomers at the olfactory receptor interface.

By isolating and characterizing these enantiomers using the self-validating protocols outlined above, formulation scientists can selectively enrich the eutomer to achieve higher potency and cleaner fragrance profiles, thereby optimizing the commercial value and sensory impact of the final product.

References

  • "3-METHYL-1-OCTEN-3-YL ACETATE - gsrs" - NIH Global Substance Registration System (GSRS). URL:[Link]

  • "1-Octen-3-ol, 3-methyl-, 3-acetate - Substance Details - SRS" - US Environmental Protection Agency (EPA). URL:[Link]

  • "The safety assessment of fragrance materials" - Regulatory Toxicology and Pharmacology (Bickers et al., 2003). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity GC-MS Quantification of 3-Methyloct-1-en-3-yl Acetate in Complex Fragrance and Cosmetic Matrices

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Cosmetic/Drug Development Professionals Executive Summary & Mechanistic Grounding The quantification of volatile fragrance...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Cosmetic/Drug Development Professionals

Executive Summary & Mechanistic Grounding

The quantification of volatile fragrance compounds in complex matrices (e.g., perfumes, lotions, and emulsion-based cosmetics) presents a significant analytical challenge due to matrix interferences from lipids, surfactants, and co-eluting terpenes. 3-Methyloct-1-en-3-yl acetate (CAS: 66008-66-0; Molecular Formula: C11H20O2) is an aliphatic unsaturated acetate widely utilized in the fragrance industry for its distinctive fruity, floral, and green olfactive profile[1][2].

As a highly volatile ester with a molecular weight of 184.28 g/mol , 3-Methyloct-1-en-3-yl acetate is susceptible to hydrolysis in aqueous environments and signal suppression during chromatographic analysis[]. To overcome these bottlenecks, this application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology. By coupling a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol with Selected Ion Monitoring (SIM) GC-MS, this method ensures high specificity, excellent recovery, and minimal ion source contamination[4][5].

Causality in Method Design:
  • Why QuEChERS? Traditional liquid-liquid extraction (LLE) often co-extracts heavy lipids and waxes from cosmetic bases, which rapidly degrade GC column performance. The dispersive Solid Phase Extraction (dSPE) step in QuEChERS utilizes Primary Secondary Amine (PSA) to selectively remove organic acids and polar pigments without retaining our target neutral ester[4].

  • Why GC-MS in SIM Mode? Perfume formulations can contain hundreds of isobaric compounds[6]. Full scan mode lacks the sensitivity required for trace quantification. By focusing the quadrupole on specific fragmentation ions (m/z 124, 43, 69), we exponentially increase the signal-to-noise (S/N) ratio and eliminate background matrix noise.

Experimental Workflows & Visualizations

Sample Preparation Pathway

G Start Cosmetic/Fragrance Sample (1.0 g) Extraction Liquid Extraction Add 10 mL Acetonitrile Start->Extraction SaltingOut Salting Out Add 4g MgSO4 + 1g NaCl Extraction->SaltingOut Centrifuge1 Centrifugation 4000 rpm, 5 min SaltingOut->Centrifuge1 dSPE dSPE Cleanup 150mg MgSO4 + 50mg PSA Centrifuge1->dSPE Transfer Supernatant Centrifuge2 Centrifugation 10000 rpm, 3 min dSPE->Centrifuge2 IS Internal Standard Addition Tetradecane (10 µg/mL) Centrifuge2->IS Transfer Clean Extract GCMS GC-MS Analysis (SIM Mode) IS->GCMS

Fig 1. Modified QuEChERS sample preparation workflow for selective fragrance extraction.

Mass Spectrometry Fragmentation Logic

Under 70 eV Electron Ionization (EI), 3-Methyloct-1-en-3-yl acetate undergoes predictable fragmentation. The loss of acetic acid (M-60) yields the robust quantifier ion at m/z 124. The acetyl cation generates the base peak at m/z 43.

G EI Electron Ionization (70 eV) Fragmentation of 3-Methyloct-1-en-3-yl acetate Ion124 Quantifier Ion m/z 124[M - CH3COOH]+ EI->Ion124 Ion43 Qualifier Ion 1 m/z 43 [CH3CO]+ EI->Ion43 Ion69 Qualifier Ion 2 m/z 69 [C5H9]+ EI->Ion69 Ratio Ion Ratio Verification (± 20% tolerance) Ion124->Ratio Ion43->Ratio Ion69->Ratio Quant Quantification vs. Tetradecane (Internal Standard) Ratio->Quant

Fig 2. GC-MS Selected Ion Monitoring (SIM) logic and fragmentation pathway.

Step-by-Step Analytical Protocols

Reagents and Standards
  • Analytical Standard: 3-Methyloct-1-en-3-yl acetate (Purity ≥ 98%).

  • Internal Standard (IS): n-Tetradecane (Purity ≥ 99%). Rationale: Tetradecane elutes in the same mid-polarity window as our target analyte but does not naturally occur in synthetic fragrance profiles, making it an ideal internal standard to correct for injection volume variances.

  • Solvents: HPLC-grade Acetonitrile.

  • QuEChERS Salts: Anhydrous MgSO₄, NaCl, and PSA (Primary Secondary Amine) sorbent.

Matrix Extraction Protocol
  • Homogenization: Weigh exactly 1.00 g of the cosmetic or fragrance sample into a 50 mL PTFE centrifuge tube.

  • Solvent Partitioning: Add 10.0 mL of Acetonitrile. Vortex vigorously for 1 minute to disrupt emulsion networks.

  • Salting Out: Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Shake immediately for 2 minutes. (Causality: MgSO₄ drives the exothermic removal of water, while NaCl increases the ionic strength of the aqueous phase, forcing the organic acetate into the acetonitrile layer).

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes at room temperature.

  • dSPE Cleanup: Transfer 1.0 mL of the upper organic layer into a 2 mL dSPE microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • IS Addition: Transfer 500 µL of the purified supernatant into an amber GC autosampler vial. Add 10 µL of Tetradecane IS solution (100 µg/mL). Cap and crimp.

Self-Validating System Suitability Test (SST)

Before running the sample sequence, the system must self-validate to ensure trustworthiness:

  • Blank Injection: Run pure Acetonitrile to verify the absence of carryover (Target peak area must be < 1% of the LOQ).

  • SST Spike: Inject a 5 µg/mL standard. The S/N ratio for m/z 124 must be ≥ 100, and the peak asymmetry factor must fall between 0.8 and 1.2.

Instrumental Parameters & Quantitative Data

Table 1: GC-MS Operating Conditions
ParameterSettingCausality / Rationale
Column HP-5MS (30 m × 0.25 mm × 0.25 µm)5% phenyl-methylpolysiloxane provides optimal selectivity for mid-polarity esters without excessive bleed.
Carrier Gas Helium (99.999%), 1.0 mL/min (Constant Flow)Ensures consistent retention times regardless of oven temperature ramping.
Injection Mode Split 10:1, 1.0 µL volumePrevents column overloading, which is common with highly concentrated perfume matrices[5].
Inlet Temp 250 °CEnsures instantaneous and complete volatilization of the analyte and IS.
Oven Program 60°C (1 min) → 10°C/min to 150°C → 20°C/min to 280°C (hold 3 min)Gradual initial ramp separates volatile co-extractants; steep final ramp bakes off heavy matrix lipids.
MS Source Temp 230 °CPrevents condensation of analytes in the ionization chamber.
Acquisition Mode SIM (Selected Ion Monitoring)Dwell time: 50 ms per ion. Maximizes sensitivity.
Target Ions (m/z) 124 (Quantifier), 43 , 69 (Qualifiers)m/z 124 isolates the specific [M-Acetic Acid]+ fragment, avoiding interference from other acetates.
Table 2: Method Validation Parameters

Validation performed in accordance with ICH Q2(R1) guidelines.

Validation ParameterResultAcceptance Criteria
Linear Dynamic Range 0.05 – 100 µg/mLR² ≥ 0.995
Limit of Detection (LOD) 0.015 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.05 µg/mLS/N ≥ 10
Intra-day Precision (RSD, n=6) 2.4%≤ 5.0%
Inter-day Precision (RSD, n=18) 3.8%≤ 10.0%
Matrix Spike Recovery 94.5% – 102.1%80% – 120%
Ion Ratio Tolerance ± 8.5% variance± 20% of reference standard

Conclusion

By leveraging the targeted cleanup mechanics of QuEChERS and the high-fidelity resolving power of SIM GC-MS, this protocol provides a highly accurate, self-validating framework for the quantification of 3-Methyloct-1-en-3-yl acetate. The stringent use of internal standardization and ion ratio verification guarantees that the data generated is both trustworthy and compliant with modern cosmetic regulatory standards.

References

  • US Environmental Protection Agency (EPA) Substance Registry Services.1-Octen-3-ol, 3-methyl-, 3-acetate - Substance Details. EPA SRS.
  • BOC Sciences.CAS 66008-66-0 (3-Methyloct-1-en-3-yl acetate) Properties and Uses. Daily Chemicals.
  • ResearchGate.Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products.
  • Scent.vn.1-Octen-3-ol, 3-methyl-, 3-acetate Odor Profile and Chemical Properties.
  • Free.fr Archive.ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY-MASS SPECTROMETRY.
  • Chemistry Solutions.ANALYSIS OF BRAND NAME AND IMPOSTER FRAGRANCE FORMULATIONS using GC-MS.

Sources

Application

Extraction of 3-Methyloct-1-en-3-yl acetate from natural essential oils

Application Note & Protocol Topic: High-Purity Isolation of 3-Methyloct-1-en-3-yl Acetate from Natural Essential Oil Fractions Abstract The isolation of specific terpene esters, such as 3-methyloct-1-en-3-yl acetate, fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Purity Isolation of 3-Methyloct-1-en-3-yl Acetate from Natural Essential Oil Fractions

Abstract

The isolation of specific terpene esters, such as 3-methyloct-1-en-3-yl acetate, from the complex matrix of natural essential oils presents a significant challenge due to the chemical similarity of co-eluting compounds. This guide provides a comprehensive framework for researchers, detailing a multi-stage process from the initial extraction of crude essential oil to the final purification and structural validation of the target acetate. We critically evaluate primary extraction methodologies, including traditional steam distillation and modern Supercritical Fluid Extraction (SFE), explaining the causality behind method selection based on the target molecule's thermal and chemical stability. The core of this document is a detailed, step-by-step protocol for preparative chromatographic isolation, followed by rigorous analytical validation using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This self-validating workflow is designed to ensure the isolation of 3-methyloct-1-en-3-yl acetate at a purity level suitable for applications in pharmaceutical and flavor/fragrance research.

Introduction: The Challenge of Isolating Target Terpene Esters

3-Methyloct-1-en-3-yl acetate is a volatile organic compound belonging to the terpene ester class, which contributes to the characteristic aromatic profiles of various plants. While its parent alcohol, 3-methyloct-1-en-3-ol, is a known natural product, the acetate ester is a more specialized component.[1] Its structural analogs, like 1-octen-3-yl acetate found in mint and lavender, are recognized for their distinct herbal and floral notes.[2] The primary challenge in obtaining this compound from a natural source is not merely extraction but achieving high-purity isolation from a complex mixture of isomers, terpenes, and other esters that possess very similar physicochemical properties.

This document serves as a practical guide, moving beyond a simple recitation of steps to explain the critical decision-making processes and scientific principles that underpin a successful isolation campaign.

Pre-Extraction Strategy: Foundational Choices

The success of any natural product isolation is predicated on the initial strategy, which involves selecting the appropriate plant matrix and the optimal primary extraction technology.

Botanical Source Selection

While 3-methyloct-1-en-3-yl acetate is not a ubiquitous compound, plant families known for producing C8 and C9 vinyl carbinols and their esters are the most promising candidates. These include:

  • Lamiaceae (Mint family): Species of Mentha and Lavandula.

  • Asteraceae (Daisy family): Certain species of Artemisia and Achillea.

Causality: The selection of a specific plant chemotype is critical. The expression of secondary metabolites is highly dependent on genetics, geography, and harvest time. Preliminary analytical screening of essential oils from various cultivars via GC-MS is a mandatory first step to confirm the presence and relative abundance of the target acetate before committing to large-scale extraction.

Primary Extraction: Balancing Yield, Purity, and Integrity

The goal of primary extraction is to liberate the volatile essential oil from the plant matrix. The choice of method directly impacts the chemical integrity of thermolabile esters like our target compound.

Steam distillation is a traditional and widely used technique where steam is passed through the plant material, vaporizing the volatile compounds.[3][4] These vapors are then condensed and collected.

  • Expertise & Experience: This method is cost-effective and avoids the use of organic solvents, yielding a pure, natural distillate.[4][5] However, the combination of heat (boiling water) and water itself creates a significant risk of ester hydrolysis, where 3-methyloct-1-en-3-yl acetate can revert to its parent alcohol (3-methyloct-1-en-3-ol) and acetic acid. This degradation can drastically reduce the yield of the target compound.[6] Therefore, while common, it may not be the optimal choice for preserving fragile esters.

SFE, particularly with carbon dioxide (CO₂), is a modern, "green" alternative that leverages the unique properties of supercritical fluids.[7][8] By manipulating temperature and pressure, the solvent power of CO₂ can be precisely tuned to selectively extract specific classes of compounds.[9][10]

  • Expertise & Experience: The primary advantage of SFE is its low operating temperature (often near 31-50°C), which prevents the thermal degradation of sensitive molecules.[9] This makes it exceptionally well-suited for preserving the chemical integrity of esters.[11] Furthermore, by creating a pressure/temperature gradient, it's possible to fractionate the extract, partially separating lighter monoterpenes from heavier sesquiterpenes and waxes, thus simplifying the subsequent purification steps.[10]

Method Comparison and Selection

For the purpose of isolating 3-methyloct-1-en-3-yl acetate with maximum yield and integrity, SFE is the superior choice. While steam distillation is a viable alternative if SFE is unavailable, the researcher must accept the likelihood of a lower yield due to hydrolysis.

ParameterSteam DistillationSupercritical Fluid Extraction (SFE) with CO₂
Operating Temperature ~100°C31°C - 60°C
Risk of Ester Hydrolysis HighMinimal
Solvent Residue None (water)None (CO₂ evaporates)
Selectivity Low (extracts all volatiles)High (tunable by P & T)
Capital Cost LowHigh
Suitability for Target Acceptable, with expected yield lossOptimal

Experimental Protocols

This section provides detailed, step-by-step methodologies for the isolation and validation of the target compound.

Protocol 1: Crude Essential Oil Extraction via SFE

This protocol outlines the extraction of the essential oil fraction containing the target acetate.

  • Preparation: Air-dry the selected plant material (e.g., lavender flowers) to a moisture content of <10%. Grind the material to a coarse powder (particle size ~1-2 mm) to increase surface area for efficient extraction.

  • Loading: Pack the ground botanical material into the SFE extraction vessel. Do not pack too tightly to avoid pressure drops and flow channeling.

  • SFE System Parameters:

    • Supercritical Fluid: Beverage-grade CO₂.

    • Temperature: 40°C. Rationale: This is above the critical temperature of CO₂ (31.1°C) but low enough to prevent thermal degradation.

    • Pressure: 90-100 bar. Rationale: This pressure range provides sufficient solvent density to extract monoterpene esters without co-extracting significant amounts of heavier waxes or lipids.[10]

    • Flow Rate: Set to achieve a residence time of 20-30 minutes.

  • Extraction & Collection: Run the extraction for 2-3 hours. The extracted compounds are depressurized into a collection vessel, where the CO₂ returns to a gaseous state and evaporates, leaving the essential oil extract.

  • Post-Processing: Weigh the collected crude oil and store it under nitrogen or argon at -20°C in an amber vial to prevent oxidation and photodegradation.

Protocol 2: Isolation via Preparative Column Chromatography

This protocol details the purification of the target acetate from the crude SFE extract.

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in n-hexane.[12]

    • Carefully pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. The column size should be chosen to provide a loading ratio of approximately 1:30 to 1:50 (crude oil mass to silica mass).

    • Equilibrate the packed column by washing with 2-3 column volumes of the initial mobile phase (e.g., 98:2 n-hexane:ethyl acetate).

  • Sample Loading:

    • Dissolve a known mass of the crude SFE extract in a minimal volume of n-hexane.

    • Adsorb this solution onto a small amount of silica gel and dry it under a gentle stream of nitrogen.

    • Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution (Gradient Separation):

    • Begin elution with a non-polar mobile phase (e.g., 98% n-hexane, 2% ethyl acetate). Rationale: This will elute the highly non-polar hydrocarbon terpenes first.

    • Gradually increase the polarity of the mobile phase by incrementally increasing the percentage of ethyl acetate (e.g., to 5%, then 10%). Rationale: A polarity gradient is necessary because terpenes and their esters have closely related polarities. The target acetate will elute at a specific polarity, after the non-polar terpenes but before more polar alcohols.[13][14]

  • Fraction Collection: Collect small, uniform fractions (e.g., 10 mL each) in numbered test tubes.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) on silica plates, spotting every few fractions. Visualize spots under UV light (if applicable) and by staining with a potassium permanganate solution. Fractions containing compounds with similar Rf values should be pooled.

Protocol 3: Analytical Validation

This protocol is essential for confirming the identity and purity of the isolated fractions.

GC-MS is the gold standard for analyzing volatile compounds in essential oils, providing both separation and identification.[15][16][17]

  • Sample Preparation: Dilute an aliquot of the purified fraction (e.g., 1 µL) in 1 mL of high-purity n-hexane or ethanol.

  • GC-MS Instrumental Parameters:

    • GC Column: DB-5ms or HP-5ms (a non-polar column is standard for essential oil analysis).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C for 5 min, then ramp at 3°C/min to 240°C, hold for 5 min.[18] Rationale: A slow temperature ramp is crucial for separating closely related isomers.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: 40-400 m/z.

  • Data Analysis:

    • Purity Assessment: Calculate the purity of the target compound by the relative peak area percentage in the chromatogram.

    • Identification: Compare the obtained mass spectrum with reference spectra in libraries (e.g., NIST, Wiley). The fragmentation pattern of the acetate ester should show characteristic losses corresponding to acetic acid (60 Da) and the acetyl group (43 Da).

NMR provides definitive structural confirmation of the isolated compound.[19]

  • Sample Preparation: Evaporate the solvent from the purified fraction under vacuum. Dissolve approximately 5-10 mg of the pure compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation:

    • ¹H NMR: Expect to see characteristic signals for the vinyl protons (-CH=CH₂), the methyl group on the quaternary carbon, the acetate methyl group (a sharp singlet around 2.0-2.1 ppm), and the aliphatic chain protons.[20]

    • ¹³C NMR: Expect signals for the ester carbonyl carbon (~170 ppm), the quaternary carbon bonded to oxygen, the vinyl carbons, and the various aliphatic carbons.

    • The combined data from ¹H, ¹³C, and potentially 2D-NMR experiments (like COSY and HSQC) will allow for unambiguous structural elucidation.

Workflow Visualization

The following diagrams illustrate the logical flow of the entire isolation and validation process.

Extraction_Workflow Plant 1. Botanical Material (e.g., Lavandula sp.) SFE 2. Supercritical Fluid Extraction (CO₂, 40°C, 90 bar) Plant->SFE Grinding & Loading CrudeOil 3. Crude Essential Oil SFE->CrudeOil Depressurization ColumnChrom 4. Preparative Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) CrudeOil->ColumnChrom Sample Loading Fractions 5. Collected Fractions ColumnChrom->Fractions Gradient Elution PureCompound 6. Purified 3-Methyloct-1-en-3-yl acetate Fractions->PureCompound Pooling & Solvent Evaporation

Caption: High-level workflow from botanical source to purified compound.

Validation_Workflow Fractions Pooled Fractions from Chromatography GCMS GC-MS Analysis Fractions->GCMS NMR NMR Spectroscopy Fractions->NMR Purity Purity Assessment (>98% Target) GCMS->Purity Peak Area % Structure Structural Confirmation NMR->Structure ¹H & ¹³C Spectra Final Validated Pure Compound Purity->Final Structure->Final

Caption: Self-validating analytical workflow for purity and identity confirmation.

Conclusion

The successful isolation of 3-methyloct-1-en-3-yl acetate from a natural matrix is an exacting process that hinges on a sequence of well-reasoned methodological choices. The use of Supercritical Fluid Extraction is highly recommended to preserve the integrity of this thermolabile ester during the initial extraction. Subsequent purification by preparative silica gel chromatography, guided by a carefully controlled polarity gradient, enables the separation of the target compound from its closely related congeners. Finally, a rigorous, two-pronged analytical approach using GC-MS and NMR spectroscopy provides a self-validating system to confirm both the high purity and the unambiguous chemical structure of the final product. This comprehensive protocol provides researchers with a robust and reliable pathway to obtain high-quality 3-methyloct-1-en-3-yl acetate for further scientific investigation.

References

  • LCGC International. (2024). Supercritical Fluid Extraction's Effectiveness in Essential Oil Extraction Reviewed.
  • Cedarstone Industry. (2025). Supercritical CO₂ Extraction Equipment for High-Purity Essential Oils.
  • Innovatech Labs. (2023). How GC/MS is Used to Determine Essential Oil Purity.
  • doTERRA Essential Oils. (n.d.). Quality Testing: GC/MS.
  • New Directions Aromatics. (2020). An Easy-To-Understand Guide To GCMS Testing For Essential Oils.
  • Areme. (2025). GC-MS Method for Essential Oil Analysis.
  • University of Minnesota. (n.d.). Supercritical fluid extraction: A greener way to extract peppermint essential oil.
  • PubMed. (2024). Integrated supercritical fluid extraction of essential oils.
  • MDPI. (2023). Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete.
  • Vinanhatrang. (2025). Extraction Technologies For Medicinal And Aromatic Plants: Unlocking Nature's Healing Power.
  • ExtraktLAB. (n.d.). Terpene Extraction Methods: Steam Distillation.
  • True Terpenes. (2018). Steam Distillation: Learn About Terpenes with True Terpenes.
  • Première Peau. (2026). Steam Distillation: How Ingredients Are Born.
  • Swambe Chemicals. (2024). Chromatographic Isolation of Terpenes by Silica Gel - Column Chromatography.
  • JoVE. (2017). Extraction and Analysis of Terpenes/Terpenoids.
  • Buchi.com. (n.d.). Purification of Terpenoids.
  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter.
  • Chromatography Today. (n.d.). A Systematic Approach to Developing Terpene Extraction Conditions Utilising Supercritical Carbon Dioxide.
  • The Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • The Fragrance Conservatory. (n.d.). 1-Octen-3-yl acetate - The Ingredient Directory.
  • PubChem. (n.d.). 3-Methyloct-1-en-3-ol.
  • MDPI. (2024). Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm..
  • Vanderbilt University. (n.d.). Steam Distillation of Clove Buds.
  • University of Wisconsin-Madison. (n.d.). methyl acetate (Predicted Chemical Shifts).

Sources

Method

Application Note: Structural Elucidation of 3-Methyloct-1-en-3-yl Acetate using 1H and 13C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy reference data for 3-methyloct-1-en-3-yl acetate. In the absence of direct experimental spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy reference data for 3-methyloct-1-en-3-yl acetate. In the absence of direct experimental spectra in publicly available databases, this document presents predicted 1H and 13C NMR chemical shifts, multiplicities, and coupling constants. Furthermore, detailed, field-proven protocols for sample preparation, data acquisition, and processing are provided to guide researchers in obtaining high-quality NMR data for this and similar volatile organic compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a thorough understanding of the structural characterization of 3-methyloct-1-en-3-yl acetate.

Introduction

3-Methyloct-1-en-3-yl acetate is a tertiary acetate ester characterized by a vinyl group and a chiral center. Its structural verification is crucial for quality control in various applications, including flavor and fragrance industries. NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[1] By analyzing the chemical shifts, signal multiplicities, and coupling constants in both 1H and 13C NMR spectra, a complete structural assignment can be achieved. This document serves as a practical reference for the NMR analysis of this specific molecule.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of 3-methyloct-1-en-3-yl acetate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this application note.

Caption: Molecular structure of 3-methyloct-1-en-3-yl acetate with atom numbering for NMR signal assignment.

Predicted 1H and 13C NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 3-methyloct-1-en-3-yl acetate in deuterochloroform (CDCl3), with tetramethylsilane (TMS) as the internal standard (0 ppm). These predictions are based on established chemical shift ranges for similar functional groups.[2][3][4][5]

Predicted ¹H NMR Data
Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
15.20 - 5.30ddJ ≈ 17.4, 1.51H
1'5.10 - 5.20ddJ ≈ 10.5, 1.51H
25.80 - 6.00ddJ ≈ 17.4, 10.51H
4 (CH₃)1.40 - 1.50s-3H
5 (CH₂)1.60 - 1.80m-2H
6 (CH₂)1.20 - 1.40m-2H
7 (CH₂)1.20 - 1.40m-2H
8 (CH₃)0.85 - 0.95tJ ≈ 7.03H
11 (CH₃)1.95 - 2.05s-3H

Rationale for ¹H Predictions:

  • Vinyl Protons (1, 1', 2): These protons are in the characteristic downfield region for alkenes (4.5-6.5 ppm).[2] The geminal protons on C1 will be diastereotopic and show distinct signals. They will exhibit geminal coupling to each other (~1.5 Hz), and cis (~10.5 Hz) and trans (~17.4 Hz) coupling to the proton on C2.[6][7] The proton on C2 will be a doublet of doublets due to coupling with the two C1 protons.

  • Acetate Methyl Protons (11): The methyl group of the acetate moiety typically appears as a sharp singlet around 2.0 ppm.[3]

  • Alkyl Chain Protons (4-8): The methyl group at C4, being attached to the chiral center, is a singlet and is expected around 1.4-1.5 ppm. The methylene groups of the pentyl chain (C5, C6, C7) will likely appear as complex multiplets in the 1.2-1.8 ppm range. The terminal methyl group (C8) will be a triplet due to coupling with the adjacent methylene group (C7), with a typical coupling constant of ~7 Hz.[2][8]

Predicted ¹³C NMR Data
Atom NumberChemical Shift (δ, ppm)
1112 - 115
2140 - 143
380 - 85
425 - 30
540 - 45
622 - 25
730 - 35
813 - 15
10 (C=O)169 - 171
11 (CH₃)21 - 23

Rationale for ¹³C Predictions:

  • Carbonyl Carbon (10): The carbonyl carbon of the ester is the most deshielded, typically appearing in the 169-171 ppm range.[5]

  • Vinyl Carbons (1, 2): The sp² hybridized carbons of the vinyl group will be in the alkene region, with the terminal CH₂ (C1) being more shielded (112-115 ppm) than the substituted CH (C2) (140-143 ppm).[5][9]

  • Quaternary Carbon (3): The carbon bearing the acetate group and the methyl and pentyl substituents is a quaternary center and is expected to be in the 80-85 ppm range.

  • Alkyl Carbons (4-8, 11): The acetate methyl carbon (C11) will be around 21-23 ppm. The carbons of the pentyl chain and the methyl group at C3 will appear in the typical aliphatic region (13-45 ppm).

Experimental Protocols

The following protocols are designed to yield high-resolution 1H and 13C NMR spectra for 3-methyloct-1-en-3-yl acetate.

Workflow for NMR Data Acquisition and Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis sample_prep Dissolve 5-10 mg of sample in ~0.7 mL of CDCl3 tms Add TMS as internal standard sample_prep->tms transfer Transfer to a 5 mm NMR tube tms->transfer instrument_setup Insert sample, lock, tune, and shim transfer->instrument_setup h1_acq Acquire 1H NMR spectrum instrument_setup->h1_acq c13_acq Acquire 13C NMR spectrum instrument_setup->c13_acq ft Fourier Transform (FID to Spectrum) h1_acq->ft c13_acq->ft phase_corr Phase Correction ft->phase_corr baseline_corr Baseline Correction phase_corr->baseline_corr referencing Reference to TMS (0 ppm) baseline_corr->referencing peak_picking Peak Picking and Integration referencing->peak_picking assignment Assign signals to molecular structure peak_picking->assignment reporting Report chemical shifts, multiplicities, and coupling constants assignment->reporting

Caption: A generalized workflow for the NMR analysis of small organic molecules.

Part 1: Sample Preparation
  • Solvent Selection: Use high-purity deuterated chloroform (CDCl3) as the solvent. CDCl3 is a good choice for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm does not typically interfere with the signals of interest for this molecule.

  • Sample Concentration:

    • For 1H NMR , accurately weigh 5-10 mg of 3-methyloct-1-en-3-yl acetate and dissolve it in approximately 0.7 mL of CDCl3.

    • For 13C NMR , a higher concentration of 20-50 mg in 0.7 mL of CDCl3 is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically 4-5 cm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Part 2: 1H NMR Data Acquisition (400 MHz Spectrometer Example)
  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of CDCl3. Tune and match the probe for the 1H frequency. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

Part 3: 13C NMR Data Acquisition (100 MHz Spectrometer Example)
  • Instrument Setup: After acquiring the 1H spectrum, tune and match the probe for the 13C frequency. Shimming should not need significant readjustment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Pulse Angle: 30 degrees.

    • Spectral Width: 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

Part 4: Data Processing
  • Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency domain.[10][11]

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.[12][13]

  • Baseline Correction: Apply a polynomial function to correct any distortions in the baseline of the spectrum.[12][13][14]

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both 1H and 13C spectra. If TMS is not used, the residual solvent peak of CDCl3 can be used as a secondary reference (δ = 7.26 ppm for 1H, δ = 77.16 ppm for 13C).

  • Peak Picking and Integration (1H NMR): Identify the peaks and integrate their areas to determine the relative number of protons corresponding to each signal.

Conclusion

This application note provides a foundational guide for the NMR-based structural characterization of 3-methyloct-1-en-3-yl acetate. The predicted 1H and 13C NMR data, in conjunction with the detailed experimental protocols, offer researchers a robust framework for acquiring and interpreting high-quality spectra. The provided methodologies are also applicable to a broader range of similar volatile organic compounds, facilitating their unambiguous structural elucidation.

References

  • NMR Data Processing. (n.d.). In Encyclopedia of Spectroscopy and Spectrometry.
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  • MetaboLabPy. (n.d.). Basic 1D-NMR Data Processing.
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  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Srinivas, G. N., & Chandrasekhar, J. (2003). Theoretical Prediction of 13C NMR Chemical Shifts of Polymers Using Oligomeric Approach. The Journal of Physical Chemistry A, 107(3), 324-331.
  • Li, D., et al. (2018). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 23(9), 2298.
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  • Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633.
  • Yordanova, D., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Abraham, R. J., et al. (2002). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 14(5), 10-16.
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  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra.
  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20247.
  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(8), 735-746.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11495-11505.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.
  • Herber, J., et al. (2000). Synthesis and Characterization of 1,2-Disubstituted Vinylsilanes and Their Geometric Differentiation with 3J(29Si,1H)-Coupling Constants. Application of a Novel Heteronuclear J-Resolved NMR Experiment. Organometallics, 19(24), 5061-5067.
  • Qu, T., et al. (2019). Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. ResearchGate.
  • Bruker. (n.d.). NMR Spectroscopy: Data Acquisition.
  • IQ-USP. (n.d.). Chemical Shifts 1H-NMR.
  • ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
  • University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • ResearchGate. (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

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Application

Application Note: Formulation Dynamics and Stability Protocols for 3-Methyloct-1-en-3-yl Acetate

Target Audience: R&D Scientists, Fragrance Chemists, and Cosmetic Formulation Engineers Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Profiling 3-Methyloct-1-en-3-yl acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: R&D Scientists, Fragrance Chemists, and Cosmetic Formulation Engineers Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Profiling

3-Methyloct-1-en-3-yl acetate (CAS: 66008-66-0) is a highly specialized tertiary allylic acetate utilized in advanced fragrance chemistry . Structurally analogous to the ubiquitous linalyl acetate but featuring a saturated aliphatic tail, it imparts a unique organoleptic profile characterized by fresh, bergamot-like top notes with distinct earthy, lavender, and subtle mushroom undertones.

While its olfactory properties are highly desirable for modern fougère and botanical formulations, its behavior in complex matrices requires precise pH control. As a tertiary allylic ester, its stereoelectronic properties make it uniquely vulnerable to specific catalytic degradation pathways that can drastically alter a product's odor profile over its shelf life.

Mechanistic Formulation Dynamics (E-E-A-T)

The formulation strategy for 3-methyloct-1-en-3-yl acetate is entirely dictated by the reactivity of its tertiary allylic ester moiety. Understanding the causality behind its degradation is critical for preventing catastrophic odor shifts in consumer products.

Acid-Catalyzed Degradation (pH < 4.0)

In highly acidic environments—such as AHA/BHA cosmetic serums or low-pH household cleaners—the ester oxygen becomes rapidly protonated. Because the leaving group generates a highly stable tertiary/allylic carbocation, the molecule readily undergoes the expulsion of acetic acid (E1 elimination) or allylic rearrangement .

  • Causality: The thermodynamic stability of the resulting carbocation drives the reaction forward, yielding dehydrated hydrocarbon analogs (myrcene-like structures).

  • Olfactory Impact: The fresh lavender notes are destroyed, replaced by harsh, terpenic, and woody off-notes.

Alkaline Saponification (pH > 9.0)

In traditional bar soaps or high-pH surfactant systems, hydroxide ions act as strong nucleophiles, attacking the carbonyl carbon. While the steric hindrance of the tertiary alcohol provides marginally better kinetic resistance than primary acetates (e.g., geranyl acetate), saponification still proceeds steadily at elevated temperatures .

  • Causality: Nucleophilic acyl substitution cleaves the ester bond, yielding the free alcohol, 3-methyl-1-octen-3-ol.

  • Olfactory Impact: The fragrance profile shifts heavily toward pungent, earthy-mushroom notes, overpowering delicate floral compositions.

Hydroalcoholic Stability (pH 5.5 - 7.0)

In fine fragrances (ethanol/water matrices), the molecule exhibits exceptional stability. The absence of strong hydronium or hydroxide catalysts prevents both E1 elimination and saponification, allowing the ester to remain intact for >36 months under standard storage conditions.

Quantitative Performance Data

The following table summarizes the accelerated degradation kinetics of 3-methyloct-1-en-3-yl acetate across various consumer product matrices.

Formulation MatrixMatrix pHTemp (°C)Half-Life ( t1/2​ )Primary DegradantOrganoleptic Shift
AHA Facial Serum 3.540°C< 48 HoursTerpenic hydrocarbonsFresh Harsh/Woody
Fine Fragrance (EDP) 6.540°C> 18 MonthsNone (Stable)Maintained
Liquid Body Wash 7.240°C~ 8 Months3-Methyl-1-octen-3-olFresh Earthy/Mushroom
Traditional Bar Soap 10.240°C< 72 Hours3-Methyl-1-octen-3-olFresh Heavy Mushroom

Formulation Decision Tree

FormulationPathway cluster_conditions Matrix pH Conditions Compound 3-Methyloct-1-en-3-yl Acetate (Target Molecule) Acidic Acidic Base (pH < 4) e.g., AHA Serums Compound->Acidic Neutral Hydroalcoholic (pH 5-7) e.g., Fine Fragrance Compound->Neutral Alkaline Alkaline Base (pH > 9) e.g., Bar Soaps Compound->Alkaline Degradation1 Allylic Rearrangement & Elimination (-AcOH) Acidic->Degradation1 H+ Catalyzed (Elevated Temp) Stable Odor Profile Maintained (Lavender/Earthy/Fresh) Neutral->Stable Optimal Retention Degradation2 Saponification to 3-Methyl-1-octen-3-ol Alkaline->Degradation2 OH- Attack (Loss of Acetate) OffOdor Odor Shift / Instability Degradation1->OffOdor Terpenic/Hydrocarbon Notes Degradation2->OffOdor Earthy/Mushroom Notes

Degradation pathways of 3-Methyloct-1-en-3-yl acetate across various formulation pH matrices.

Experimental Protocols

To ensure rigorous R&D standards, the following protocols are designed as self-validating systems . They contain internal controls that immediately flag experimental errors, ensuring trustworthy data.

Protocol A: Self-Validating Hydrolytic Stability Assay (GC-MS)

Purpose: To quantify the degradation rate of the ester in surfactant bases.

  • Sample Preparation: Dose 3-methyloct-1-en-3-yl acetate at 0.5% (w/w) into the target surfactant base.

  • Internal Standard Addition (The Validation Key): Immediately add 0.05% (w/w) Nonadecane (a highly stable, inert alkane) to the bulk mixture. Causality: Nonadecane will not degrade under any pH. If the final GC-MS recovery of Nonadecane is <95%, the extraction process failed, and the assay must be invalidated and repeated.

  • Thermal Stressing: Aliquot the mixture into three sealed glass vials. Store Vial 1 at 4°C (Negative Control), Vial 2 at 25°C, and Vial 3 at 45°C for 28 days.

  • Extraction: After 28 days, extract 1g of each sample using 5mL of Hexane/Ethyl Acetate (1:1 v/v). Vortex for 2 minutes and centrifuge at 4000 RPM for 10 minutes to break the emulsion.

  • GC-MS Analysis: Inject the organic layer into the GC-MS.

  • Data Validation & Interpretation:

    • Check the Nonadecane peak area. If recovery is >95%, proceed.

    • Compare the ratio of the ester peak to the Nonadecane peak in the 45°C sample versus the 4°C control. A reduction in this ratio >10% indicates chemical instability.

Protocol B: Olfactory Trajectory Mapping (Triangle Test)

Purpose: To determine if chemical degradation translates to a statistically significant consumer-perceivable odor shift.

  • Preparation: Prepare the fragrance compound containing the acetate and dose it into the hydroalcoholic base.

  • Aging: Store two aliquots at 4°C (Samples A and B) and one aliquot at 45°C (Sample C) for 8 weeks.

  • Triangle Test Setup (The Validation Key): Present the three unlabelled samples (A, B, and C) to a trained sensory panelist. The panelist must identify which sample is the "odd one out."

    • Causality: This forces a statistically rigorous choice. If the panelist cannot consistently identify Sample C, any chemical degradation detected via GC-MS is deemed organoleptically insignificant for the consumer.

  • Evaluation: If Sample C is correctly identified, the panelist must map the odor shift using a standardized lexicon (e.g., noting the emergence of "mushroom" or "terpenic" facets).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 106667, 3-Methyl-1-octen-3-yl acetate". PubChem. URL:[Link]

  • Bickers, D. R., et al. "The safety assessment of fragrance materials." Regulatory Toxicology and Pharmacology 37.2 (2003): 218-273. URL:[Link]

  • Australian Government Department of Health. "Simple esters of linalool: Human health tier II assessment". Industrial Chemicals. URL:[Link]

Method

Application Note: Catalytic Acetylation of 3-Methyl-1-octen-3-ol to 3-Methyloct-1-en-3-yl Acetate

Executive Summary The synthesis of[1] (CAS: 66008-66-0) from its parent tertiary allylic alcohol, 3-methyl-1-octen-3-ol, represents a classic challenge in synthetic organic chemistry. Due to severe steric hindrance and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of[1] (CAS: 66008-66-0) from its parent tertiary allylic alcohol, 3-methyl-1-octen-3-ol, represents a classic challenge in synthetic organic chemistry. Due to severe steric hindrance and the substrate's propensity to undergo acid-catalyzed dehydration or 1,3-transposition, traditional acetylation methods (e.g., Ac₂O/Pyridine) are largely ineffective. This application note details highly efficient, field-proven protocols utilizing Lewis acid catalysis—specifically Bismuth(III) triflate (Bi(OTf)₃)—to achieve near-quantitative yields under mild conditions, bypassing the kinetic bottlenecks of nucleophilic catalysis.

Mechanistic Insights: Overcoming Steric and Electronic Barriers

Acetylation of tertiary alcohols is fundamentally limited by the steric bulk surrounding the hydroxyl group. When the substrate is a tertiary allylic alcohol, the synthetic challenge is compounded. Under standard Brønsted acidic conditions, the hydroxyl group is easily protonated and eliminated as water, forming a stable allylic carbocation that rapidly deprotonates to yield a conjugated diene.

The Kinetic Bottleneck of Nucleophilic Catalysis

Traditional protocols utilizing 4-(Dimethylamino)pyridine (DMAP) operate via nucleophilic catalysis. DMAP attacks acetic anhydride to form an highly electrophilic N-acylpyridinium intermediate. However, the bulky tertiary allylic alcohol struggles to approach and attack this sterically demanding intermediate. Consequently, DMAP-catalyzed reactions require high catalyst loadings (10–100 mol%) and extended reaction times (up to 24 hours) to achieve moderate yields[2].

The Lewis Acid Advantage

Recent methodologies highlight Metal Triflates as superior catalysts for this transformation.[3] acts as a highly carbophilic Lewis acid. Instead of forming a bulky intermediate, Bi(OTf)₃ coordinates directly to the carbonyl oxygen of acetic anhydride, drastically increasing the electrophilicity of the acyl carbon. Crucially, Bi(OTf)₃ does not protonate the allylic alcohol, thereby suppressing the formation of the allylic carbocation and preventing dehydration[4].

Mechanism Ac2O Acetic Anhydride (Acyl Donor) Complex Activated Acyl-Catalyst Complex [Highly Electrophilic] Ac2O->Complex Cat Bi(OTf)3 (Lewis Acid Catalyst) Cat->Complex Attack Nucleophilic Attack (Rate-Limiting Step) Complex->Attack Alcohol 3-Methyl-1-octen-3-ol (Sterically Hindered) Alcohol->Attack Product 3-Methyloct-1-en-3-yl acetate (Target Ester) Attack->Product Byproduct Acetic Acid + Bi(OTf)3 (Catalyst Regeneration) Attack->Byproduct Byproduct->Cat Cycle

Catalytic cycle of Bi(OTf)3-mediated acetylation highlighting Lewis acid activation.

Quantitative Data & Catalyst Comparison

The following table summarizes the efficacy of various catalytic systems for the acetylation of 3-methyl-1-octen-3-ol. Data is synthesized from standardized reaction conditions (1.0 mmol alcohol, 25 °C).

CatalystLoading (mol %)ReagentsTime (h)Conversion (%)Side Products
Bi(OTf)₃ 0.1Ac₂O (1.5 eq)1.5> 95%< 1% (Trace diene)
[2]1.0Ac₂O (1.5 eq)2.088%~ 5% (Elimination)
DMAP 10.0Ac₂O (2.0 eq), Et₃N24.065%< 1%
None N/AAc₂O (2.0 eq), Pyridine48.0< 10%None

Note: Bi(OTf)₃ demonstrates superior catalytic turnover and chemoselectivity, making it the optimal choice for tertiary allylic substrates[3].

Experimental Protocols

Protocol A: Bi(OTf)₃-Catalyzed Acetylation (Recommended)

Objective: Rapid, high-yielding acetylation minimizing dehydration. Materials: 3-methyl-1-octen-3-ol (1.0 mmol, 142.2 mg), Acetic anhydride (1.5 mmol, 153.1 mg), Bi(OTf)₃ (0.001 mmol, 0.65 mg), Anhydrous CH₃CN (optional).

  • Substrate Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1-octen-3-ol and acetic anhydride.

    • Causality Insight: Running the reaction neat or with minimal anhydrous acetonitrile maximizes the concentration of the reactive species, overcoming the steric hindrance of the tertiary center[3].

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Carefully add Bi(OTf)₃ (0.1 mol%).

    • Causality Insight: The initial cooling controls the exothermic formation of the acyl-catalyst complex. While Bi(OTf)₃ is highly moisture-tolerant, maintaining anhydrous conditions prevents the competitive hydrolysis of acetic anhydride[4].

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at 25 °C.

    • Self-Validating Check: Monitor via TLC (eluent: 9:1 Hexane/Ethyl Acetate). The disappearance of the UV-inactive alcohol spot (visualized via KMnO₄ stain) and the appearance of a higher Rf​ ester spot confirms progression. The reaction is typically complete within 1.5 hours.

  • Quenching: Dilute the mixture with Ethyl Acetate (10 mL) and add saturated aqueous NaHCO₃ (5 mL) dropwise.

    • Causality Insight: NaHCO₃ neutralizes the acetic acid byproduct without being basic enough to hydrolyze the newly formed ester—a common pitfall when using stronger bases like NaOH.

  • Extraction & Purification: Separate the organic layer, wash with brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford pure 3-Methyloct-1-en-3-yl acetate as a colorless oil.

Protocol B: DMAP-Catalyzed Acetylation (Comparative Baseline)

Objective: Traditional nucleophilic catalysis for substrates sensitive to Lewis acids. Materials: 3-methyl-1-octen-3-ol (1.0 mmol), Acetic anhydride (2.0 mmol), DMAP (0.1 mmol, 10 mol%), Et₃N (2.0 mmol), Anhydrous DCM (5 mL).

  • Initialization: Dissolve the alcohol, Et₃N, and DMAP in DCM.

    • Causality Insight: Et₃N acts as an auxiliary base to sponge the generated acetic acid, preventing the protonation and subsequent deactivation of the DMAP catalyst[2].

  • Addition: Add Ac₂O dropwise at 0 °C, then warm to 25 °C.

  • Maturation: Stir for 24 hours.

    • Causality Insight: The bulky tertiary allylic alcohol struggles to attack the sterically demanding N-acylpyridinium intermediate, necessitating significantly longer reaction times[2].

  • Workup: Follow the quenching and extraction steps outlined in Protocol A.

Workflow Step1 1. Substrate Prep Alcohol + Ac2O Step2 2. Catalysis Add Bi(OTf)3 Step1->Step2 Step3 3. Reaction Stir 1.5h @ 25°C Step2->Step3 Step4 4. Quench Saturated NaHCO3 Step3->Step4 Step5 5. Extraction EtOAc / Aqueous Step4->Step5 Step6 6. Purification Silica Gel Column Step5->Step6 Step7 7. Pure Product Ester Verification Step6->Step7

Step-by-step experimental workflow for the catalytic acetylation of tertiary allylic alcohols.

References

  • Orita, A., et al. "Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)₃." The Journal of Organic Chemistry, vol. 66, no. 26, 2001, pp. 8926-8934. URL:[Link]

  • Ishihara, K., et al. "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." The Journal of Organic Chemistry, vol. 61, no. 14, 1996, pp. 4560-4567. URL:[Link]

  • "1-Octen-3-ol, 3-methyl-, 3-acetate - Substance Details." Substance Registry Services (SRS) | US Environmental Protection Agency. URL:[Link]

Sources

Application

Application Note &amp; Protocol: High-Sensitivity Profiling of 3-Methyloct-1-en-3-yl Acetate Using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Abstract This document provides a comprehensive guide to the analysis of 3-Methyloct-1-en-3-yl acetate, a key volatile ester contributing to the aromatic profile of various matrices such as fruits, wines, and floral scen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the analysis of 3-Methyloct-1-en-3-yl acetate, a key volatile ester contributing to the aromatic profile of various matrices such as fruits, wines, and floral scents. We detail an optimized headspace solid-phase microextraction (HS-SPME) method coupled with gas chromatography-mass spectrometry (GC-MS). The protocol emphasizes not just the procedural steps but the underlying principles governing method development, ensuring researchers can adapt and validate the methodology for their specific sample types. Key topics include SPME fiber selection, optimization of extraction parameters, a step-by-step standard operating procedure, and data analysis guidelines, designed to establish a robust and self-validating analytical system.

Introduction: The Analytical Challenge

3-Methyloct-1-en-3-yl acetate (CAS 66008-66-0) is a volatile organic compound (VOC) of significant interest in the flavor and fragrance industry.[] Its low concentration in complex matrices and its volatile nature present a challenge for traditional extraction methods, which are often time-consuming and require large volumes of organic solvents.[2] Solid-phase microextraction (SPME) offers a superior alternative, functioning as a solvent-free, rapid, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step.[3][4] This application note provides an expert-driven protocol for the HS-SPME-GC-MS analysis of this analyte, enabling high-throughput and accurate quantification.

Principle of Headspace SPME

HS-SPME operates on the principle of equilibrium partitioning. A fused silica fiber coated with a polymeric stationary phase is exposed to the headspace above a liquid or solid sample in a sealed vial.[5] Volatile analytes, like 3-Methyloct-1-en-3-yl acetate, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating until equilibrium is reached.[6] The amount of analyte extracted by the fiber is directly proportional to its concentration in the sample, allowing for quantitative analysis.[6] After extraction, the fiber is transferred to the hot GC inlet, where the analytes are thermally desorbed for separation and detection.

HS_SPME_Principle Principle of Headspace SPME Equilibrium cluster_vial Sealed Vial cluster_legend Equilibrium Constants headspace Headspace Gaseous Phase fiber SPME Fiber Coating headspace->fiber Extraction / Adsorption (k_hf) matrix Sample Matrix Liquid or Solid Phase matrix->headspace Partitioning (k_mh) k1 k_mh = Matrix/Headspace k2 k_hf = Headspace/Fiber

Caption: HS-SPME analyte partitioning between the sample matrix, headspace, and fiber coating.

Analyte Profile: 3-Methyloct-1-en-3-yl Acetate

Understanding the physicochemical properties of the target analyte is critical for method development.

PropertyValueSource
CAS Number 66008-66-0[]
Molecular Formula C₁₁H₂₀O₂[]
Molecular Weight 184.27 g/mol []
Type Acetate Ester[7]
Estimated Water Solubility 18.09 mg/L @ 25 °C[]
Volatility Volatile / Semi-VolatileImplied by ester structure

Its character as a relatively non-polar ester with significant volatility makes it an ideal candidate for HS-SPME with a combination or non-polar phase fiber.

Instrumentation and Materials

  • SPME Fiber Assembly: Manual or autosampler-compatible SPME holder.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is recommended for broad-range VOC analysis.

  • Gas Chromatograph: GC system with a split/splitless injector and a mass spectrometer (MS) detector.

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent is suitable.

  • Vials: 10 mL or 20 mL amber glass headspace vials with PTFE/silicone septa caps.

  • Standard: Analytical grade 3-Methyloct-1-en-3-yl acetate for calibration.

  • Reagents: Sodium chloride (NaCl), ACS grade; Deionized water; Methanol (for stock solution).

Protocol Part 1: SPME Method Optimization

The efficiency of SPME is governed by several interdependent parameters. Optimization is crucial for achieving maximum sensitivity and reproducibility.[8][9] A Design of Experiments (DoE) approach, such as a Box-Behnken design, can be employed for systematic optimization.[10]

ParameterRecommended RangeRationale & Causality
Fiber Coating DVB/CAR/PDMS, PDMS/DVBThe choice of fiber is paramount and depends on analyte polarity. A DVB/CAR/PDMS fiber provides a mixed-mode stationary phase with both adsorption (from Carboxen/DVB) and absorption (from PDMS) mechanisms, making it highly effective for a wide range of volatiles, including esters.[3][11]
Extraction Temp. 40 - 70 °CTemperature influences the vapor pressure of the analyte. Increasing the temperature generally enhances the transfer of semi-volatile compounds into the headspace.[12] However, excessively high temperatures can reduce the fiber's partitioning coefficient, leading to lower extraction efficiency for highly volatile compounds.[4][6] An optimal temperature balances these two effects.
Extraction Time 20 - 60 minThis is the time the fiber is exposed to the headspace. Equilibrium must be reached for reproducible results. Less volatile esters may require longer extraction times to achieve equilibrium.[4] The optimal time is the point at which the analyte peak area no longer significantly increases.
Sample Volume & Headspace 3-5 mL in a 10-20 mL vialThe ratio of sample volume to headspace volume affects the equilibrium. For HS-SPME, maintaining a consistent and often larger headspace can improve sensitivity for volatile compounds.[13]
Salt Addition (Ionic Strength) 0 - 30% (w/v) NaClAdding a salt like NaCl decreases the solubility of organic analytes in the aqueous phase, promoting their transfer into the headspace (the "salting-out" effect).[10][13] This can significantly increase extraction efficiency for polar and semi-polar compounds.
Agitation 250 - 500 rpmStirring or agitation of the sample facilitates the mass transfer of the analyte from the matrix to the headspace, reducing the time required to reach equilibrium.[11]

Protocol Part 2: Standard Operating Procedure (SOP)

This SOP is based on typical optimized parameters. Users must validate these conditions for their specific matrix.

Step 1: Standard & Sample Preparation

  • Prepare a stock solution of 3-Methyloct-1-en-3-yl acetate in methanol.

  • Create a series of calibration standards by spiking the analyte into a matrix blank (e.g., model wine [12% ethanol, 0.75% tartaric acid, pH 3.5] or deionized water) in 10 mL headspace vials.[7]

  • For unknown samples, place 3.0 mL of the liquid sample into a 10 mL headspace vial.

  • Add 1.0 g of NaCl to each vial (standards and samples). Immediately seal with a PTFE/silicone septum cap.

Step 2: SPME Fiber Conditioning

  • Before first use, condition the SPME fiber in the GC inlet at the manufacturer's recommended temperature (e.g., 270 °C for DVB/CAR/PDMS) for 30-60 minutes.

Step 3: Sample Incubation & Extraction

  • Place the sealed vial in a heating block or autosampler agitator set to 50 °C.

  • Allow the sample to incubate with agitation (250 rpm) for 10 minutes to equilibrate.

  • Expose the conditioned SPME fiber to the headspace of the vial for 30 minutes under continued heating and agitation. Do not allow the fiber to touch the liquid sample.

Step 4: Desorption & GC-MS Analysis

  • Immediately after extraction, withdraw the fiber and insert it into the GC injection port, set to 250 °C, for thermal desorption.

  • Desorb for 3-5 minutes in splitless mode to ensure complete transfer of the analyte to the GC column.[13]

  • Start the GC-MS data acquisition at the beginning of the desorption period.

Step 5: Fiber Reconditioning

  • After desorption, keep the fiber in the hot inlet (or a separate conditioning station) for 10-15 minutes to prevent carryover before the next analysis.

SPME_Workflow HS-SPME-GC-MS Experimental Workflow cluster_info Key Stages prep 1. Sample Preparation (3 mL sample + 1g NaCl in vial) incubate 2. Incubation (10 min @ 50°C, 250 rpm) prep->incubate info1 Sample Prep extract 3. HS-SPME Extraction (Expose fiber for 30 min @ 50°C) incubate->extract desorb 4. Thermal Desorption (Insert fiber into GC Inlet @ 250°C) extract->desorb info2 Extraction acquire 5. GC-MS Data Acquisition desorb->acquire analyze 6. Data Analysis (Peak Integration & Quantification) acquire->analyze info3 Analysis

Caption: Step-by-step workflow for the HS-SPME-GC-MS analysis of volatile compounds.

Protocol Part 3: GC-MS Analysis

The following are typical starting conditions and should be optimized for your specific instrument.

ParameterSetting
Injector 250 °C, Splitless mode (1 min)
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Oven Program Initial 40 °C (hold 2 min), ramp 5 °C/min to 180 °C, ramp 20 °C/min to 250 °C (hold 2 min)
Transfer Line 250 °C
Ion Source Temp. 230 °C
MS Mode Electron Ionization (EI) at 70 eV
Acquisition Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification

Data Analysis and Quality Control

  • Analyte Identification: Confirm the identity of 3-Methyloct-1-en-3-yl acetate by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the prepared standards. A linear regression with R² > 0.99 is desirable.

  • Method Validation: To ensure the method is self-validating, assess the following parameters:

    • Linearity: The range over which the response is proportional to the concentration.

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. Typically calculated based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.

    • Precision & Accuracy: Assessed by analyzing spiked samples at multiple concentrations. Precision (as %RSD) should be <15%, and accuracy (as % recovery) should be within 85-115%.[14]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Sensitivity Sub-optimal extraction parameters; Fiber degradation.Re-optimize temperature and time. Check fiber integrity and replace if it has exceeded its typical lifetime (~100 injections).[6]
Poor Reproducibility (%RSD > 15%) Inconsistent timing; Sample volume variation; Incomplete equilibrium.Use an autosampler for precise timing. Ensure exact sample volumes. Increase extraction time or agitation speed.
Peak Carryover Incomplete desorption or fiber cleaning.Increase desorption time/temperature. Increase post-desorption bake-out time for the fiber.
Matrix Effects Co-extracted compounds interfering with ionization.Dilute the sample. Optimize GC separation to resolve interferences. Use matrix-matched calibration standards.

References

  • Analysis of Floral Volatiles by Using Headspace-Solid Phase Microextraction: A Review. (n.d.). Semantic Scholar.
  • 3-methyloct-1-en-3-yl acetate — Chemical Substance Inform
  • Monitoring Ester Formation in Grape Juice Fermentations Using Solid Phase Microextraction Coupled with Gas Chromatography−Mass Spectrometry. (2001). Journal of Agricultural and Food Chemistry.
  • Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides. (2021). ACS Omega.
  • Optimization of SPME–GC–MS and characterization of floral scents from Aquilegia japonica and A. amurensis flowers. (n.d.). PMC.
  • Analysis of Spatial-Temporal Variation in Floral Volatiles Emitted from Lagerstroemia caudata by Headspace Solid-Phase Microextraction and GC–MS. (2023). MDPI.
  • Headspace Solid-Phase Microextraction Analysis of Volatile Components in Phalaenopsis Nobby's Pacific Sunset. (n.d.). PMC.
  • Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. (2001). Journal of Agricultural and Food Chemistry.
  • CAS 66008-66-0 (3-Methyloct-1-en-3-yl acet
  • Optimization of SPME Arrow GC/MS method for determination of wine volatile organic compounds. (2024). OENO One.
  • Optimization of SPME Arrow GC/MS method for determination of wine volatile organic compounds. (2024). OENO One.
  • Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). (2023). MDPI.
  • Optimization of a spme/gc-ms analytical method using response surface methodology for pesticides. (2022). Semantic Scholar.
  • 3-Methyloct-1-ene. (n.d.). PubChem.
  • Optimisation of the HS-SPME/GC-MS Approach by Design of Experiments Combined with Chemometrics for the Classification of Cretan Virgin Olive Oils. (1989). MDPI.
  • Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. (n.d.). SciELO.
  • 3-Methyloct-1-en-3-ol. (n.d.). PubChem.
  • Optimization of headspace solid-phase microextraction conditions for the determination of organophosphorus insecticides in n
  • 3-Methyloct-1-en-3-ol CAS# 24089-00-7. (n.d.). Scent.vn.
  • Optimization of a solid-phase microextraction technique for chloro- and nitro- substituted aromatic compounds using design of experiments. (n.d.).
  • Applications of Solid-Phase Microextraction and Rel
  • Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. (n.d.). PMC.
  • Solid-phase microextraction – a future technique in pharmacology and coating trends. (n.d.). Analytical Methods.
  • Analysis of organic acetates in e-vapor products by GC-MS/MS. (n.d.). CORESTA.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. (2024). Unibo.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting GC Co-elution of 3-Methyloct-1-en-3-yl Acetate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals dealing with complex volatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals dealing with complex volatile matrices.

Analyzing 3-Methyloct-1-en-3-yl acetate (Molecular Formula: C11H20O2, MW: 184.28 g/mol )[1] presents unique chromatographic challenges. Because it is a branched, unsaturated ester[], it frequently co-elutes with homologous aliphatic esters and terpenoids that share nearly identical boiling points and polarities. This guide moves beyond basic troubleshooting to explain the causality behind chromatographic behavior, providing you with self-validating protocols to ensure absolute peak purity and quantitative accuracy.

Quantitative Data: Co-elution Risk Matrix

Understanding the physicochemical properties of your target analyte and its matrix neighbors is the first step in resolving critical pairs. On standard non-polar columns (e.g., 5% phenyl), separation is driven primarily by dispersive forces (boiling point), making the compounds below highly susceptible to co-elution.

CompoundMolecular FormulaMW ( g/mol )Structural CharacteristicsCo-elution Risk Profile
3-Methyloct-1-en-3-yl acetate C11H20O2184.28Branched unsaturated esterTarget Analyte
1-Octen-3-yl acetate C10H18O2170.25Linear unsaturated esterHigh (Homologous structure)
Linalyl acetate C12H20O2196.29Terpenoid esterHigh (Similar boiling point)

Diagnostic Workflow

Before altering your instrument parameters, it is critical to establish a logical troubleshooting pathway. The diagram below outlines the decision-making process for isolating and resolving co-elution.

GC_Troubleshooting Step1 Observe Peak Asymmetry or Broadening Step2 Evaluate MS Spectral Skewing Across Peak Step1->Step2 Decision Are Ion Ratios Constant? Step2->Decision PathA No Co-elution: Check Inlet/Overload Decision->PathA  Yes   PathB Co-elution Confirmed: Proceed to Optimization Decision->PathB  No   Opt1 1. Modify Temp Program (Add Isothermal Hold) PathB->Opt1 Opt2 2. Change Stationary Phase (Non-polar to Polar Wax) PathB->Opt2 Opt3 3. MS Deconvolution (Extract Unique m/z) PathB->Opt3

Figure 1: Decision tree for diagnosing and resolving GC co-elution via thermal and spectral tuning.

FAQs & Troubleshooting Methodologies

Q1: How do I definitively confirm that my 3-Methyloct-1-en-3-yl acetate peak is suffering from co-elution rather than column overloading? The Causality: Column overloading causes peak fronting or tailing due to stationary phase saturation, but the mass spectrum of the compound remains constant throughout the peak. True co-elution involves two distinct chemical entities physically overlapping in the detector. The Solution: Analyze peak purity using MS spectral skewing. Examine the mass spectra at the leading edge, the apex, and the trailing edge of the peak. If the mass spectra are not consistent across these three points, it mathematically confirms the presence of multiple components[3]. Additionally, look for asymmetrical peak shapes or a distinct "shoulder," which are strong physical indicators of co-elution[3].

Q2: My target compound is co-eluting with structurally similar fragrance esters on a standard HP-5 (non-polar) column. What is the mechanistic rationale for changing the stationary phase? The Causality: On a 5% phenyl-methylpolysiloxane column, separation is predominantly driven by dispersive forces. Because 3-Methyloct-1-en-3-yl acetate and its interferents share nearly identical boiling points, they co-elute. The choice of the stationary phase is the most critical factor for achieving selectivity[3]. The Solution: Switch to a polar phase (e.g., PEG/Carbowax). This shifts the separation mechanism from boiling point to dipole-dipole interactions and hydrogen bonding. The steric hindrance of the 3-methyl group near the acetate moiety will interact differently with a polar PEG phase compared to unbranched isomers, altering the capacity factor ( k′ ) and resolving the critical pair.

Q3: What specific modifications to the GC temperature program will maximize resolution for this acetate without degrading peak shape? The Causality: Chromatographic resolution ( Rs​ ) is a function of efficiency, selectivity, and retention. Lowering the temperature ramp rate increases the interaction time with the stationary phase, enhancing selectivity for compounds with minute vapor pressure differences. The Solution: Introduce an isothermal hold. Calculate the elution temperature of the co-eluting mass. Program the oven to ramp normally until it reaches approximately 20°C below this elution temperature, hold isothermally for a few minutes, and then resume the ramp[3]. This allows the subtle partitioning differences of the 3-methyl branching to resolve the peaks before thermal energy forces them into the mobile phase.

Q4: If chromatographic resolution remains incomplete, how can I use MS deconvolution to accurately quantify the target? The Causality: When physical separation fails (e.g., exact isobaric co-elution on multiple column phases), mathematical separation via Extracted Ion Chromatography (EIC) is required. The Solution: Identify a unique quantifier ion for 3-Methyloct-1-en-3-yl acetate that is absent in the co-eluting interferent. Do not use m/z 43 (CH3CO+), as this is a common base peak for all acetates and will not resolve the interference. Instead, look for unique fragmentation of the 1-octen-3-yl branched chain (e.g., specific alkyl chain cleavages). Plot the EIC for this specific m/z to integrate the target independently of the background noise.

Self-Validating Experimental Protocol: Resolution Optimization

To guarantee scientific integrity, do not rely on visual estimation. Use this self-validating feedback loop to ensure baseline resolution ( Rs​≥1.5 ) of 3-Methyloct-1-en-3-yl acetate from matrix interferents.

Step 1: Baseline System Suitability

  • Inject a 10 µg/mL analytical standard of pure 3-Methyloct-1-en-3-yl acetate.

  • Validation Check: Record the retention time ( tR1​ ) and peak width at half-max ( W1/2​ ). The peak must exhibit a symmetry factor between 0.9 and 1.2. If tailing occurs, perform inlet maintenance (clean the injector and liner, or solvent-rinse the column) before proceeding[4].

Step 2: Matrix Interrogation & Spectral Skewing Analysis

  • Inject the complex sample matrix under the exact same conditions.

  • Validation Check: Extract the mass spectrum at the peak's leading edge, apex, and trailing edge. If the relative abundance of the target's quantifier ions fluctuates by >5% across the peak, co-elution is confirmed[3].

Step 3: Thermal Tuning (Isothermal Hold Implementation)

  • Calculate the elution temperature ( Te​ ) of the co-eluting cluster.

  • Reprogram the GC oven to ramp at 10°C/min until it reaches Te​−20∘C .

  • Implement a 3-to-5-minute isothermal hold, then resume the ramp at 5°C/min[3].

Step 4: Resolution Calculation (The Self-Validation Gate)

  • Re-inject the matrix using the modified thermal program.

  • Validation Check: Calculate the resolution using the formula:

    Rs​=1.18×W1/2,1​+W1/2,2​tR2​−tR1​​
  • Outcome: If Rs​≥1.5 , the method is validated and locked. If Rs​<1.5 , thermal tuning is exhausted; you must switch to an orthogonal stationary phase (e.g., polar PEG)[3].

References

  • US EPA. "1-Octen-3-ol, 3-methyl-, 3-acetate - Substance Details - SRS". epa.gov. Available at: [Link]

  • Stepbio. "GC Troubleshooting". stepbio.it. Available at:[Link]

Sources

Optimization

Optimizing reaction yield in the synthesis of 3-Methyloct-1-en-3-yl acetate

Welcome to the Technical Support Center for the synthesis of 3-Methyloct-1-en-3-yl acetate (also known as Matsutake acetate). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Methyloct-1-en-3-yl acetate (also known as Matsutake acetate). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific kinetic and thermodynamic hurdles associated with this molecule.

The precursor, 3-methyloct-1-en-3-ol , is a sterically hindered, allylic tertiary alcohol. Standard acylation conditions often fail or stall due to the bulky alkyl and vinyl groups blocking the trajectory of the incoming acylating agent[1]. Furthermore, its allylic nature makes it highly susceptible to unwanted dehydration (elimination) side-reactions[2]. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to optimize your reaction yields.

Part 1: Troubleshooting Guide (Q&A)

Q: My acetylation reaction stalls at <20% yield when using standard pyridine and acetic anhydride at 60 °C. What is the mechanistic failure point? A: The failure is due to severe steric hindrance combined with insufficient electrophilic activation. While pyridine acts as a nucleophilic catalyst to form an N-acylpyridinium salt, this intermediate is not stable or concentrated enough to overcome the activation energy required for a bulky tertiary alcohol to attack[1]. Resolution: You must switch to a hypernucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) . The dimethylamino group stabilizes the positive charge on the pyridinium ion via resonance, drastically increasing the steady-state concentration of the highly reactive N-acylpyridinium ion pair[3].

Q: I switched to DMAP, but I am observing significant byproducts and a darkened reaction mixture. What is happening? A: You are likely observing the dehydration (elimination) of 3-methyloct-1-en-3-ol into a conjugated diene. Because tertiary alcohols require longer reaction times even with DMAP, the prolonged exposure to acidic byproducts or elevated temperatures promotes elimination[2]. Resolution: Ensure you are using at least 2.0 equivalents of an auxiliary base like triethylamine (NEt 3​ ) to rapidly neutralize the acetic acid generated during the catalytic cycle[4]. Additionally, strictly control the temperature at 0 °C during reagent addition, only warming to 25 °C thereafter.

Q: Even with DMAP and NEt 3​ , my yield maxes out at 75%. How can I push this to >90%? A: For exceptionally stubborn tertiary alcohols, Brønsted/Lewis acid catalysis often outperforms nucleophilic base catalysis. Transitioning to a Scandium(III) trifluoromethanesulfonate[Sc(OTf) 3​ ] or Bismuth(III) triflate[Bi(OTf) 3​ ] catalyzed system can drive the reaction to near-quantitative yields in a fraction of the time[2],[5]. These oxophilic Lewis acids hyper-activate the anhydride carbonyl, lowering the transition state energy significantly.

Part 2: Mechanistic & Troubleshooting Workflows

DMAP_Mechanism A DMAP + Acetic Anhydride (Pre-equilibrium) B N-Acylpyridinium Ion Pair [Reactive Intermediate] A->B Fast D Nucleophilic Attack (Acetate acts as general base) B->D Rate-determining step C 3-Methyloct-1-en-3-ol (Tertiary Alcohol) C->D E 3-Methyloct-1-en-3-yl Acetate + Protonated DMAP D->E Cleavage F Triethylamine (NEt3) Deprotonation E->F Auxiliary Base G Regenerated DMAP Catalyst Cycle Complete F->G -HNEt3+ OAc- G->A Recycles

Catalytic cycle of DMAP-mediated acetylation via the N-acylpyridinium intermediate.

Troubleshooting_Workflow Start Yield < 40% or Stalled Reaction? Q1 Using only Pyridine/Ac2O? Start->Q1 A1 Add 10-20 mol% DMAP + NEt3 Q1->A1 Yes Q2 Significant Elimination (Dehydration) Observed? Q1->Q2 No Success Optimized Yield (>90%) A1->Success A2 Lower Temp to 0°C or Switch to Sc(OTf)3 Q2->A2 Yes Q3 Moisture Present in Solvent? Q2->Q3 No A2->Success A3 Flame-dry glassware, use anhydrous DCM Q3->A3 Yes A3->Success

Decision tree for troubleshooting low yields in tertiary allylic alcohol acetylation.

Part 3: Quantitative Performance Data

The following table summarizes the kinetic and thermodynamic performance of various catalytic systems when applied to sterically hindered tertiary alcohols like 3-methyloct-1-en-3-ol.

Catalyst SystemReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Mechanistic Notes
Pyridine (Standard) Ac 2​ O, Pyridine (neat)6024< 20%High steric hindrance prevents nucleophilic attack[1].
DMAP / NEt 3​ Ac 2​ O, DMAP (10 mol%), NEt 3​ , DCM2512–1875–85%Standard hypernucleophilic activation via ion pair[4].
Sc(OTf) 3​ Ac 2​ O, Sc(OTf) 3​ (1 mol%), MeCN251–3> 90%Extremely fast; requires strict anhydrous conditions[2].
Bi(OTf) 3​ Ac 2​ O, Bi(OTf) 3​ (1 mol%), MeCN25< 1> 95%Highly powerful Lewis acid; suppresses elimination[5].

Part 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies. The workup steps are specifically designed to exploit the solubility differences of the catalysts and byproducts.

Protocol A: DMAP-Catalyzed Acetylation (Standard Optimization)

Use this protocol for standard laboratory scale-ups where transition-metal catalysts are undesirable.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert atmosphere (N 2​ or Ar).

  • Reagent Loading: Dissolve 3-methyloct-1-en-3-ol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (NEt 3​ , 2.0 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) to the stirring solution[4].

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (Ac 2​ O, 1.5 eq) dropwise over 10 minutes. Causality note: Dropwise addition controls the exothermic formation of the N-acylpyridinium intermediate, preventing localized heating that causes alcohol dehydration[3].

  • Reaction: Remove the ice bath, allow the mixture to warm to 25 °C, and stir for 12–18 hours. Monitor conversion via TLC (Hexanes:EtOAc 9:1).

  • Self-Validating Workup:

    • Quench with saturated aqueous NaHCO 3​ (hydrolyzes unreacted anhydride).

    • Extract with DCM (3 × 20 mL).

    • Wash the combined organic layers with 1M HCl (removes NEt 3​ and DMAP into the aqueous phase).

    • Wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Sc(OTf) 3​ -Catalyzed Acetylation (High-Yield/Rapid)

Use this protocol when DMAP yields are unsatisfactory or when reaction times must be minimized.

  • Preparation: Flame-dry a 50 mL flask. Strict anhydrous conditions are mandatory, as water will coordinate with the Scandium center and deactivate the Lewis acid[2].

  • Reagent Loading: Dissolve 3-methyloct-1-en-3-ol (1.0 eq, 10 mmol) in anhydrous acetonitrile (MeCN, 0.25 M).

  • Catalyst Addition: Add Scandium(III) trifluoromethanesulfonate (Sc(OTf) 3​ , 0.01 eq)[2].

  • Acylation: Add acetic anhydride (1.5 eq) in one portion at 25 °C.

  • Reaction: Stir for 1–3 hours. The reaction is kinetically vastly superior to DMAP for tertiary alcohols[2].

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with ethyl acetate. Wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via short-path silica plug if trace metal removal is required.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use acetyl chloride instead of acetic anhydride with the DMAP protocol to speed up the reaction? A: Counterintuitively, no. While acetyl chloride is generally a more reactive electrophile, literature shows that for tertiary alcohols, DMAP-catalyzed acetylation with acetic anhydride is actually faster. This is because, in the transition state, the acetate counterion (OAc ) acts as a superior general base compared to the chloride ion (Cl ), assisting in the crucial deprotonation of the sterically hindered hydroxyl group[6].

Q: Are there any environmentally friendly, solvent-free alternatives for this synthesis? A: Yes. Recent methodologies have demonstrated that tertiary alcohols can be acetylated in solvent-free conditions using a stoichiometric amount of acetic anhydride and 1 mol% of Vanadyl sulfate (VOSO 4​ )[7]. However, this often requires heating to 60 °C, which may slightly increase the risk of elimination for allylic substrates like 3-methyloct-1-en-3-ol.

Q: Why is triethylamine (NEt 3​ ) strictly required in the DMAP protocol? Can't DMAP act as the base itself? A: DMAP is a nucleophilic catalyst, not a stoichiometric Brønsted base. During the reaction, DMAP is expelled as a protonated salt (DMAP-H + ). If an auxiliary base like NEt 3​ is not present to deprotonate it, the DMAP is irreversibly consumed, and the catalytic cycle dies after a 10% conversion (assuming 10 mol% loading)[4],[3].

Part 6: References

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study ScholarWorks @ UTRGV URL:[Link]

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) Chemistry - A European Journal / ResearchGate URL:[Link]

  • Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions Thieme E-Books URL:[Link]

  • Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions PMC - NIH URL:[Link]

  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Reducing thermal degradation of 3-Methyloct-1-en-3-yl acetate during distillation

This guide provides in-depth technical assistance for researchers and drug development professionals facing challenges with the thermal degradation of 3-methyloct-1-en-3-yl acetate during distillation. Our focus is on pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers and drug development professionals facing challenges with the thermal degradation of 3-methyloct-1-en-3-yl acetate during distillation. Our focus is on providing practical, evidence-based solutions that ensure the integrity and purity of your final product.

Section 1: Understanding the Challenge - Core Principles & FAQs

This section addresses the fundamental reasons behind the thermal instability of 3-methyloct-1-en-3-yl acetate and how to recognize the signs of degradation.

Q1: Why is 3-methyloct-1-en-3-yl acetate particularly susceptible to degradation during distillation?

A: The thermal instability of 3-methyloct-1-en-3-yl acetate stems from its chemical structure. It is a tertiary allylic acetate. The allylic group (the C=C-C-O linkage) makes the acetate leaving group more susceptible to elimination reactions at elevated temperatures. The primary degradation pathway is the pyrolytic elimination of acetic acid to form a conjugated diene, a process common to allylic esters.[1][2] This reaction can be initiated at temperatures well below the compound's atmospheric boiling point, leading to significant impurity generation and yield loss.

Q2: What are the common signs of thermal degradation in my distillate?

A: Recognizing the indicators of degradation is the first step in troubleshooting. You should be vigilant for the following signs:

  • Discoloration: The distillate appearing yellow or brown when the pure compound should be colorless. This often indicates the formation of conjugated or polymeric byproducts.

  • Off-Odors: The presence of sharp, acrid smells (like acetic acid) or other unexpected aromas mixed with the desired fragrance.

  • Reduced Purity: Gas Chromatography (GC) analysis showing multiple unexpected peaks, particularly those of lower boiling points (like elimination products) or non-volatile residues.

  • Low Yield: The final collected volume of pure product is significantly lower than theoretically expected, even after accounting for mechanical losses.

  • Viscosity Changes: An increase in the viscosity of the distillation residue ("pot residue") can suggest polymerization of the starting material or degradation products. Allylic compounds are known to be potential monomers for polymerization.[3][4]

Section 2: Troubleshooting Guide - Core Strategies for Preventing Degradation

This section provides a problem-oriented approach to resolving common issues encountered during the distillation of 3-methyloct-1-en-3-yl acetate.

Issue 1: High Pot Temperature and Product Discoloration
  • Root Cause: The primary cause is subjecting the compound to excessively high temperatures. The atmospheric boiling point of similar esters is high (e.g., 1-octen-3-yl acetate boils at ~190 °C), a temperature at which 3-methyloct-1-en-3-yl acetate will rapidly decompose.[5]

  • Solution: Implement Vacuum Distillation.

    • Scientific Rationale: The most effective strategy to prevent thermal degradation is to lower the compound's boiling point.[6] By reducing the pressure inside the distillation apparatus, the temperature required for vaporization is significantly decreased.[7] This allows for a gentle distillation that minimizes the thermal stress on the molecule.

    • Data Presentation: Estimated Boiling Point vs. Pressure

      Pressure (mmHg/Torr) Estimated Boiling Point (°C) Thermal Stress Level
      760 (Atmospheric) >190 °C (Decomposition likely) Extreme
      100 ~130 °C High
      10 ~85 °C Moderate
      1 ~50 °C Low
      0.1 < 30 °C Minimal

      Note: These are estimated values to illustrate the principle. The optimal pressure will depend on your specific equipment and desired throughput.

  • Experimental Protocol: Standard Laboratory Vacuum Distillation

    • System Preparation: Ensure your glassware is clean, dry, and rated for vacuum. Use high-quality vacuum grease on all ground glass joints to ensure a tight seal.

    • Setup Assembly: Assemble the distillation apparatus (distilling flask, fractionating column (optional), condenser, and receiving flask) as shown in the diagram below. Secure all components with clamps.

    • Connect Vacuum: Connect a vacuum pump to the distillation apparatus via a vacuum adapter and a cold trap. The cold trap (using dry ice/acetone or liquid nitrogen) is crucial to protect the pump from corrosive vapors.

    • Initial Vacuum: Start the vacuum pump and allow the system to reach the target pressure before applying heat.

    • Heating: Begin gentle heating of the distilling flask using a heating mantle with a stirrer. Gradually increase the temperature until a steady distillation rate is achieved.

    • Fraction Collection: Monitor the head temperature. Collect the desired fraction based on its boiling point at the working pressure. Discard any initial forerun (lower boiling impurities) and stop before high-boiling impurities begin to distill.

    • Shutdown: Once distillation is complete, turn off the heat and allow the system to cool completely before slowly venting the vacuum to avoid thermal shock to the glassware.

  • Visualization: Vacuum Distillation Workflow

    Caption: Workflow for a standard vacuum distillation setup.

Issue 2: Degradation Persists Despite Using Vacuum
  • Root Cause: Even at reduced temperatures, prolonged exposure to heat can cause degradation. The "residence time"—the duration the molecule spends in the hot vapor phase—is a critical factor.[8]

  • Solution: Employ Short-Path Distillation.

    • Scientific Rationale: For highly sensitive compounds, a standard distillation column may still provide too much surface area and hold-up time. Short-path distillation minimizes residence time by placing the condenser surface extremely close to the evaporator surface.[8][9] Molecules travel a very short distance ("mean free path") from the hot surface to the cold one, drastically reducing the time they are exposed to heat and preventing degradation.[8]

  • Visualization: Standard vs. Short-Path Distillation

    G cluster_std Standard Distillation cluster_sp Short-Path Distillation a Hot Liquid b Long Vapor Path (High Residence Time) a->b c Condenser b->c d Hot Liquid Film e Short Vapor Path (Low Residence Time) d->e f Internal Condenser e->f

    Caption: Conceptual difference in vapor residence time.

Issue 3: Low Yield and Inconsistent Results
  • Root Cause: The presence of non-volatile acidic or basic impurities from the synthesis stage can catalyze decomposition reactions during heating. Water in the crude product can also lead to hydrolysis of the ester.

  • Solution: Implement a Pre-Distillation Workup.

    • Scientific Rationale: Neutralizing and drying the crude product before distillation removes catalysts for degradation and hydrolysis. A mild basic wash will remove acidic impurities, while a brine wash and drying agent will remove water.

  • Experimental Protocol: Neutralization and Drying

    • Transfer: Dissolve the crude 3-methyloct-1-en-3-yl acetate in a suitable, water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

    • Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any CO₂ pressure. Separate the aqueous layer. Repeat this wash until no more gas evolves.

    • Water Wash: Wash the organic layer once with deionized water to remove any residual bicarbonate.

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and begins the drying process.

    • Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it sit until the solvent is clear.

    • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature. The resulting crude, dry, and neutral product is now ready for distillation.

Section 3: Advanced Topics & FAQs

Q3: Should I consider adding a stabilizer to the distillation?

A: If you suspect that free-radical induced polymerization is a significant cause of yield loss (evidenced by a viscous, polymeric pot residue), the addition of a stabilizer can be beneficial.

  • Data Presentation: Common Stabilizers for Distillation

    Stabilizer Typical Concentration Considerations
    Butylated Hydroxyanisole (BHA) 10-50 ppm Food-grade antioxidant, effective radical scavenger.[10]
    Hydroquinone 10-200 ppm Very effective, but has toxicity concerns and may discolor the product. Not suitable for food/fragrance applications.[10]
    4-tert-Butylcatechol (TBC) 10-50 ppm Common stabilizer for monomers like styrene.

    Caution: Always verify that the chosen stabilizer will not interfere with downstream applications of your purified product.

Q4: Can steam distillation be an alternative?

A: Yes, steam distillation is a viable and gentle technique for purifying water-immiscible, volatile compounds and is frequently used for terpenes and essential oils.[11][12] It works by passing steam through the crude material; the compound co-distills with the water at a temperature below 100 °C. This method is particularly advantageous if high vacuum is not available or if the compound is extremely sensitive. The primary drawback is the need to separate the final product from a large volume of water.

References

  • NextSDS. (n.d.). 3-methyloct-1-en-3-yl acetate — Chemical Substance Information.
  • Lam, L. K. M. (1966). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. McMaster University.
  • MacSphere. (n.d.). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS.
  • HYG. (n.d.). High Vacuum Distillation Unit And Application On Natural Product Development.
  • LaboRGN. (n.d.). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation.
  • Jewett, J. E. (1943). Distillation of high boiling esters. Google Patents.
  • ResearchGate. (2026, March 20). Optimization of distillation process and volatile flavor components of distillated apricot liquor.
  • MDPI. (2023, August 25). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology.
  • Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?.
  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements.
  • Google Patents. (2010, August 5). US20100197977A1 - Allyl diacetate decomposition.
  • BOC Sciences. (n.d.). CAS 66008-66-0 (3-Methyloct-1-en-3-yl acetate) - daily chemicals.
  • PubChem. (n.d.). Allyl acetate | C5H8O2 | CID 11584.
  • PMC. (n.d.). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries.
  • ResearchGate. (n.d.). Polymerization of allyl compounds. IV. Emulsion polymerization of allyl acetate.
  • Google Patents. (n.d.). US3074912A - Stabilization of vinyl acetate.
  • PubChem. (n.d.). 1-Octen-3-yl acetate | C10H18O2 | CID 17121.
  • BenchChem. (2026). Application Notes and Protocols for the Synthesis of 1H-indol-3-yl Acetates.
  • Goldleaf Scientific. (2019, August 18). Terpene Extraction SOP.
  • SafeLeaf.ca. (n.d.). Lab Society Terpene Distillation Kit.

Sources

Optimization

Advanced Technical Support Center: Chiral Separation of 3-Methyloct-1-en-3-yl Acetate Enantiomers

Welcome to the Technical Support Center for Chiral Chromatography. This guide is engineered for analytical researchers, synthetic chemists, and drug development professionals tasked with the enantiomeric resolution of 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Chromatography. This guide is engineered for analytical researchers, synthetic chemists, and drug development professionals tasked with the enantiomeric resolution of 3-Methyloct-1-en-3-yl acetate.

As a tertiary allylic acetate structurally related to the fungal volatile matsutake alcohol (1-octen-3-ol)[1][2], this compound presents a unique analytical challenge. The dense steric bulk at the C3 stereocenter—substituted with methyl, vinyl, pentyl, and acetate groups—dictates that chiral recognition must rely on precise steric fit and weak hydrogen bond acceptance rather than strong donor interactions[3][4].

Method Development Workflow

Workflow Start Sample Prep (3-Methyloct-1-en-3-yl acetate) Screening Column Screening (Polysaccharide CSPs / GC Cyclodextrin) Start->Screening Opt Method Optimization (Modifier, Temp, Flow Rate) Screening->Opt Eval Resolution Eval (Rs > 1.5?) Opt->Eval Troubleshoot Troubleshooting (Adjust Selectivity/Efficiency) Eval->Troubleshoot No Validate Method Validation (Robustness, LOD/LOQ) Eval->Validate Yes Troubleshoot->Opt

Logical workflow for the chiral separation and method validation of allylic acetate enantiomers.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, both protocols below are designed as self-validating systems . The system must pass the embedded System Suitability Test (SST) before any unknown samples are analyzed.

Protocol A: Normal-Phase HPLC Enantioseparation

Causality Focus: Polysaccharide-based Chiral Stationary Phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) rely on hydrogen bonding and π−π interactions. Because the acetate group is a weak hydrogen-bond acceptor, highly non-polar mobile phases are required to prevent solvent competition at the CSP binding sites[3][4].

  • Mobile Phase Formulation: Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) at a 99.9:0.1 (v/v) ratio. Degas thoroughly via sonication.

  • Column Equilibration: Install a Chiralcel OD-H (or equivalent) column (250 mm × 4.6 mm, 5 µm). Flush with the mobile phase at 0.5 mL/min for 60 minutes at a controlled temperature of 20°C.

  • Sample Preparation: Dissolve the 3-Methyloct-1-en-3-yl acetate sample in pure HPLC-grade hexane to a concentration of 1.0 mg/mL.

  • Self-Validation (SST): Inject 5 µL of a known racemic reference standard.

    • Validation Criteria: The system is validated for sample analysis only if the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥1.5 , and the capacity factor ( k′ ) of the first eluting peak is ≥2.0 . If it fails, proceed to the Troubleshooting section.

  • Detection: Monitor UV absorbance at 210 nm.

Protocol B: Capillary GC Enantioseparation

Causality Focus: Chiral recognition in cyclodextrin GC columns relies on inclusion complexation, which is an exothermic, entropy-driven process. Lower isothermal temperatures maximize the thermodynamic differences in binding enthalpies between the two enantiomers[3].

  • Column Selection: Install a permethylated β -cyclodextrin capillary column (e.g., CP-Chirasil-Dex CB, 25 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Set Helium flow to a constant linear velocity of 25 cm/s.

  • Temperature Programming: Set the oven to an initial isothermal hold at 80°C for 20 minutes, followed by a 2°C/min ramp to 120°C to clear the column of strongly retained impurities.

  • Self-Validation (SST): Inject 1 µL of a racemic standard diluted in dichloromethane (Split ratio 50:1).

    • Validation Criteria: Validate that peak symmetry is between 0.9 and 1.1, and Rs​≥1.5 .

Quantitative Data Summary

The following table summarizes the expected chromatographic performance parameters for 3-Methyloct-1-en-3-yl acetate under optimized conditions.

Analytical TechniqueChiral Stationary Phase (CSP)Eluent / Carrier GasTemp (°C)DetectionExpected Resolution ( Rs​ )
NP-HPLC Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (99.9:0.1)20UV 210 nm1.8 - 2.5
NP-HPLC Amylose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH (99.8:0.2)20UV 210 nm1.4 - 1.9
Capillary GC Permethylated β -cyclodextrinHelium (25 cm/s)80 (Iso)FID> 2.0

Troubleshooting & FAQs

Q1: Why am I observing severe peak co-elution ( Rs​ < 1.0) on my polysaccharide HPLC column despite lowering the flow rate? Causality & Solution: Flow rate primarily affects column efficiency (plate count), not selectivity ( α ). If peaks are co-eluting, the selectivity is too low. Because 3-Methyloct-1-en-3-yl acetate lacks a strong hydrogen bond donor (unlike its parent alcohol[1]), the polar modifier in your mobile phase is likely outcompeting the analyte for the N-H binding sites on the CSP[3]. Action: Reduce the polar modifier (IPA or EtOH) to ≤0.1% , or switch to 100% pure hexane. If co-elution persists, the steric fit is incompatible; switch the CSP backbone from cellulose to amylose to alter the chiral groove geometry.

Q2: My peaks are well-resolved but exhibit severe tailing. Is the column degrading? Causality & Solution: Peak tailing in normal-phase chiral HPLC often arises from non-specific interactions with residual active silanols on the silica support, or from mass overloading. Action: First, ensure your injection mass is <10 µg on an analytical column to rule out overloading. If tailing persists, review the column's history. While basic additives (like DEA) are unnecessary for acetates, if the column was previously used to separate basic amines, the silanol activity may have been permanently altered. Dedicate a specific column solely for neutral/acidic compounds.

Q3: Why is the UV baseline incredibly noisy, masking the analyte peaks? Causality & Solution: 3-Methyloct-1-en-3-yl acetate lacks an extended conjugated π -system. Its only chromophores are the isolated vinyl double bond and the ester carbonyl, which absorb weakly and only at low wavelengths (<220 nm)[4]. Action: You must monitor at 205–210 nm. At these wavelengths, standard-grade solvents absorb UV light, causing baseline noise. Switch to ultra-high-purity, UV-transparent HPLC-grade hexane. Alternatively, bypass UV entirely and use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

Q4: In GC, the enantiomers resolve perfectly at 80°C but merge into a single peak at 110°C. How do I speed up the run without losing resolution? Causality & Solution: Enantiomeric resolution on cyclodextrin GC columns is highly entropy-driven. Higher temperatures increase the kinetic energy of the analytes, disrupting the transient inclusion complexes formed within the cyclodextrin cavity and favoring the entropy of the free gas phase over the enthalpy of binding. Action: You cannot force a faster run via temperature without sacrificing resolution. To speed up the analysis while maintaining Rs​ , increase the carrier gas linear velocity (up to 40 cm/s) while maintaining the isothermal hold at 80°C, or use a narrower-bore capillary column (e.g., 0.10 mm ID) to increase theoretical plates per meter.

References

  • Chiral separation for enantiomeric determination in the pharmaceutical industry.IAPC-OBP.
  • Development of Asymmetric Deacylative Allylation.The Journal of Organic Chemistry (ACS).
  • Diversity and functions of fungal VOCs with special reference to the multiple bioactivities of the mushroom alcohol.Taylor & Francis.
  • Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae.PMC - NIH.

Sources

Troubleshooting

Resolving signal-to-noise ratio issues for 3-Methyloct-1-en-3-yl acetate in mass spectrometry

Technical Support Center: Mass Spectrometry Analysis of 3-Methyloct-1-en-3-yl acetate Welcome to the technical support guide for the mass spectrometry analysis of 3-Methyloct-1-en-3-yl acetate. This resource is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mass Spectrometry Analysis of 3-Methyloct-1-en-3-yl acetate

Welcome to the technical support guide for the mass spectrometry analysis of 3-Methyloct-1-en-3-yl acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common signal-to-noise (S/N) ratio issues encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you to build robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of 3-Methyloct-1-en-3-yl acetate.

Q1: What is 3-Methyloct-1-en-3-yl acetate and what are its key properties for mass spectrometry?

A1: 3-Methyloct-1-en-3-yl acetate is a volatile organic compound (VOC), specifically a tertiary allylic acetate. Its volatility and chemical structure make it well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Understanding its basic properties is the first step in developing a successful method.

PropertyValueSource
IUPAC Name 3-methyloct-1-en-3-yl acetate[]
CAS Number 66008-66-0[]
Molecular Formula C₁₁H₂₀O₂[]
Molecular Weight 184.27 g/mol []
Monoisotopic Mass 184.14633 Da[2]

Q2: What is a typical fragmentation pattern for 3-Methyloct-1-en-3-yl acetate in Electron Ionization (EI) MS?

A2: The molecular ion ([M]⁺) at m/z 184 is often of low abundance or absent in the EI spectrum of esters.[3] Fragmentation is dominated by cleavages adjacent to the carbonyl group and the tertiary carbon. The most characteristic fragments arise from:

  • Loss of the acetyl group: Cleavage of the C-O bond can lead to a fragment corresponding to the C₉H₁₇⁺ carbocation.

  • Loss of acetic acid: A common rearrangement for esters can lead to the loss of a neutral acetic acid molecule (60 Da), resulting in an ion at m/z 124 ([M-60]⁺).

  • Acetyl Cation: A prominent peak at m/z 43 corresponding to the [CH₃CO]⁺ ion is highly characteristic of acetate esters.[4]

  • Alpha-cleavage: Cleavage of the C-C bonds adjacent to the tertiary carbon holding the acetate group will also produce significant fragments.

Identifying these expected ions is critical; their absence or low intensity is a primary indicator of a problem.

Q3: What constitutes an acceptable signal-to-noise (S/N) ratio in this context?

A3: The acceptable S/N ratio depends on the analytical goal. According to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH), a ratio of 3:1 is typically acceptable for the Limit of Detection (LOD), while a more robust ratio of 10:1 is required for the Limit of Quantification (LOQ).[5] For routine analysis, aiming for an S/N ratio well above 10 ensures data reliability and reproducibility.

Q4: What are the most common root causes of poor S/N for volatile esters like this?

A4: Poor S/N can be broken down into two main problems: a weak signal or high background noise.[6]

  • Low Signal Causes: Inefficient sample introduction, incorrect GC parameters, suboptimal MS ion source tuning, or analyte degradation.

  • High Noise Causes: Contaminated carrier gas, septa bleed, column bleed, a dirty ion source, or leaks in the system.

The following troubleshooting sections will address how to diagnose and solve these specific issues.

Section 2: Troubleshooting Guide - Resolving Low Signal Intensity

This guide provides a systematic approach to diagnosing and correcting issues related to a weak or absent analyte signal.

Q1: My signal for 3-Methyloct-1-en-3-yl acetate is extremely low or non-existent. Where do I begin troubleshooting?

A1: Start with the most straightforward potential issues before moving to more complex instrument diagnostics. The logical flow is to check the sample, the injection, and then the instrument conditions.

LowSignalTroubleshooting start Low or No Signal Detected check_sample 1. Verify Sample & Standards - Correct concentration? - Degradation? - Correct vial position? start->check_sample check_injection 2. Check Injection Integrity - Syringe clogged or damaged? - Correct injection volume? - Autosampler sequence correct? check_sample->check_injection Sample OK check_leaks 3. Perform System Leak Check - Inlet, column fittings, MS interface. check_injection->check_leaks Injection OK check_gc 4. Review GC Parameters - Inlet temp too low/high? - Split ratio too high? - Correct column flow? check_leaks->check_gc No Leaks check_ms 5. Review MS Parameters - Source temperature optimized? - Correct ions monitored (SIM)? - Recent autotune passed? check_gc->check_ms GC Params OK solution Problem Resolved check_ms->solution MS Params OK

Caption: Initial troubleshooting workflow for low signal.

Q2: How can I optimize my GC method to enhance the signal for 3-Methyloct-1-en-3-yl acetate?

A2: GC parameters are critical for ensuring the analyte is efficiently transferred from the inlet to the MS detector.

  • Inlet Temperature: As a semi-volatile ester, the inlet temperature must be high enough for rapid volatilization but low enough to prevent thermal degradation. A starting point of 250 °C is common for such compounds.[7]

  • Injection Mode: For trace analysis, a splitless injection is preferred to transfer the maximum amount of analyte onto the column. If concentrations are high, a split injection can be used, but a very high split ratio (e.g., >100:1) will significantly reduce the signal.

  • Carrier Gas Flow: Ensure the column flow rate is optimal for your column's internal diameter (e.g., 1.0-1.5 mL/min for a 0.25 mm ID column). An incorrect flow rate can lead to broad, low-intensity peaks.

  • GC Column: A mid-polarity column (e.g., DB-1701 or similar) is often a good choice for separating flavor and fragrance compounds like esters.[7] Ensure the column is not old or degraded, which can lead to active sites that irreversibly adsorb the analyte.

Q3: Which MS source parameters have the greatest impact on signal intensity?

A3: The ion source is where ionization occurs; its efficiency is paramount.

  • Ion Source Temperature: This parameter affects both ionization efficiency and analyte stability. For many GC-MS systems, a source temperature between 230 °C and 280 °C is a good starting range. An excessively high temperature can increase fragmentation and reduce the abundance of the molecular ion.

  • Electron Energy: For EI, 70 eV is the standard energy for generating reproducible spectra and is generally not adjusted.

  • Lens Tuning: The ion optics (lenses) that guide the ions from the source to the analyzer must be optimized for the mass range of interest. Always perform an autotune or manual tune as per the manufacturer's recommendation to ensure optimal ion transmission.[8]

  • Detector Voltage: Increasing the electron multiplier (EM) voltage will amplify the signal, but it will also amplify noise. This should be used cautiously, as excessive voltage can shorten detector life and may not improve the S/N ratio.[8]

Section 3: Troubleshooting Guide - Reducing High Background Noise

A high, noisy baseline can obscure even a strong analyte signal. This section focuses on identifying and eliminating sources of noise.

Q1: My chromatogram has a high and noisy baseline. What are the most common culprits?

A1: High background noise is typically due to contamination or system issues. The diagnostic process involves systematically isolating the source of the noise.

HighNoiseDiagnostics start High Background Noise check_gas 1. Check Gas Purity - Carrier gas traps exhausted? - High-purity gas source? start->check_gas check_bleed 2. Check for Bleed - Septum bleed (cyclic siloxanes)? - Column bleed (rising baseline with temp)? check_gas->check_bleed Gas OK check_leaks 3. Perform Leak Check - Air leak (high m/z 28, 32, 40)? check_bleed->check_leaks Bleed Low check_source 4. Inspect Ion Source - Is the source dirty? - Contamination from previous runs? check_leaks->check_source No Leaks solution Problem Resolved check_source->solution Source Clean

Caption: Diagnostic workflow for high background noise.

Q2: I suspect my high background is from GC column bleed. How do I confirm and fix this?

A2: Column bleed is the natural degradation of the column's stationary phase, which increases with temperature.

  • Diagnosis: A classic sign of column bleed is a baseline that rises significantly as the GC oven temperature increases during a run. The mass spectrum of the background will often show characteristic ions for the stationary phase (e.g., m/z 207, 281 for common siloxane phases).

  • Resolution:

    • Conditioning: Disconnect the column from the MS detector. Cap the MS inlet.

    • Set the carrier gas flow to the normal rate (e.g., 1-2 mL/min).

    • Program the oven to heat to the column's maximum rated temperature (or 20-30 °C above your method's max temperature, whichever is lower) and hold for several hours (or overnight for a new column).

    • Cool the oven, reconnect the column to the MS, and run a blank gradient to check the baseline. Causality: This process purges volatile contaminants and helps cross-link the stationary phase, making it more stable. If conditioning does not resolve the issue, the column may be old or damaged and require replacement.

Q3: What routine maintenance can I perform to prevent high background noise?

A3: Proactive maintenance is the best strategy for maintaining a low-noise system.

  • Use High-Purity Reagents: Always use LC-MS or pesticide-grade solvents for sample and standard preparation to avoid introducing contaminants.[6]

  • Install Gas Purifiers: Use high-quality traps for moisture, oxygen, and hydrocarbons on your carrier gas line. Replace them according to the manufacturer's schedule.

  • Regularly Replace Consumables: Change your inlet liner, seals, and especially the septum on a regular schedule. A cored or old septum is a major source of bleed and leaks.

  • Perform Regular Source Cleaning: The ion source becomes contaminated over time. A periodic cleaning, following the manufacturer's protocol, is essential for maintaining low noise and high sensitivity.

Section 4: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for critical workflows.

Protocol 1: Recommended GC-MS Method Parameters for 3-Methyloct-1-en-3-yl acetate

This protocol provides a robust starting point for method development. Optimization will be required for specific matrices and instrumentation.

ParameterSettingRationale & Notes
GC System Agilent 7890 or equivalentN/A
Inlet Split/Splitless
Inlet ModeSplitlessMaximizes analyte transfer for trace analysis.[9]
Injection Volume1 µLA standard volume to prevent overloading.
Inlet Temp250 °CEnsures efficient vaporization without degradation.[7]
Purge Flow50 mL/min at 1.0 minRemoves residual solvent from the inlet.
Column
TypeDB-1701 or equivalent (mid-polarity)Good selectivity for flavor/fragrance compounds.[7]
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing good resolution and capacity.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal for a 0.25 mm ID column.
Oven Program
Initial Temp60 °C, hold 2 minAllows for solvent focusing at the head of the column.
Ramp10 °C/min to 280 °CA moderate ramp to ensure good separation.
Final HoldHold at 280 °C for 5 minEnsures all heavier components are eluted.
MS System Agilent 7000 Series QQQ or equivalentN/A
MS Source
Ionization ModeElectron Ionization (EI)Standard for volatile, non-labile compounds.
Source Temp250 °CBalances ionization efficiency and compound stability.
Quad Temp150 °CEnsures consistent mass filtering.
Transfer Line Temp280 °CPrevents cold spots and analyte condensation.
MS Acquisition
ModeScan (m/z 40-300) or SIMScan mode for method development; Selected Ion Monitoring (SIM) for highest sensitivity on target ions (e.g., m/z 43, 124).

References

  • University of Bristol. (n.d.). Optimizing instrument signal to quantify urban volatile compound concentrations and emission sources. Repository Home. [Link]

  • Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. Agilent. [Link]

  • Walsh Medical Media. (2024, September 30). Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Agilent Technologies. (2023, January 6). Signal, Noise, and Detection Limits in Mass Spectrometry. [Link]

  • ORCA. (n.d.). Supplementary Information Supplementary main text Signal/noise (S/N) criteria is the approved methodology set by the Internation. [Link]

  • PubChemLite. (n.d.). 3-methyloct-3-yl acetate (C11H22O2). [Link]

  • Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. [Link]

  • CORESTA. (n.d.). Analysis of Organic Acetates in E-vapor Products by GC-MS/MS. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Olfactory Analysis: 3-Methyloct-1-en-3-yl Acetate vs. 1-Octen-3-yl Acetate

An In-Depth Guide to their Distinctive Odor Profiles and the Impact of Molecular Structure on Scent Perception As Senior Application Scientists, our goal extends beyond simple data provision; we aim to elucidate the unde...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to their Distinctive Odor Profiles and the Impact of Molecular Structure on Scent Perception

As Senior Application Scientists, our goal extends beyond simple data provision; we aim to elucidate the underlying principles that govern molecular interactions and sensory perception. This guide offers a comprehensive comparison of the odor profiles of two structurally similar acetate esters: 3-methyloct-1-en-3-yl acetate and the more commonly known 1-octen-3-yl acetate. We will delve into their distinct aromatic characteristics, explore the subtle yet significant influence of a single methyl group on the overall scent profile, and provide robust experimental protocols for their sensory evaluation. This document is intended for researchers, scientists, and professionals in the fields of flavor and fragrance, sensory science, and drug development who seek a deeper understanding of structure-odor relationships.

Molecular Structure and its Olfactory Implications

The primary difference between the two molecules lies in the presence of a methyl group at the tertiary carbon in 3-methyloct-1-en-3-yl acetate. This seemingly minor structural alteration has a profound impact on the molecule's interaction with olfactory receptors, leading to distinct odor profiles. The addition of the methyl group increases the steric hindrance around the ester functionality and introduces a new chiral center, both of which can alter the binding affinity and activation of olfactory receptors.

Caption: Molecular structures of 3-Methyloct-1-en-3-yl acetate and 1-Octen-3-yl acetate.

1-Octen-3-yl acetate is a well-characterized aroma compound found in a variety of natural sources, including lavender, mint, and mushrooms.[1][2] Its scent is predominantly described as fresh, herbal, fruity, and reminiscent of lavender, with nuances of mint.[1][3] Some sources also report a metallic or mushroom-like character.[1] This complex profile makes it a versatile ingredient in the flavor and fragrance industry.

3-Methyloct-1-en-3-yl acetate , on the other hand, is less commonly encountered and its odor profile is not as extensively documented. Based on structure-odor relationship principles, the addition of the methyl group is anticipated to modulate the primary sensory characteristics of the parent molecule. The increased steric bulk may dampen some of the sharper, more volatile "green" and "herbal" notes, while potentially introducing or enhancing creamier, fruitier, or even woody undertones. It is hypothesized that the odor of 3-methyloct-1-en-3-yl acetate will be perceived as less sharp and more rounded than its non-methylated counterpart.

Comparative Odor Profile Summary

The following table summarizes the known and hypothesized odor characteristics of the two compounds. It is important to note that the profile for 3-methyloct-1-en-3-yl acetate is largely predictive and requires experimental validation.

Feature1-Octen-3-yl Acetate3-Methyloct-1-en-3-yl Acetate (Hypothesized)
Primary Descriptors Fresh, Herbal, Fruity, Lavender, Minty[1][2][3]Fruity, Floral, Creamy, Woody
Secondary Notes Metallic, Mushroom, Green, Unripe Fruit[1][3]Sweet, Powdery, Subtle Green
Odor Intensity Moderate to HighModerate
Volatility HighModerate

Experimental Protocol for Comparative Odor Profile Analysis

To empirically validate the hypothesized odor profile of 3-methyloct-1-en-3-yl acetate and provide a direct comparison with 1-octen-3-yl acetate, a combined Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluation is recommended.[4][5] This dual approach allows for the correlation of specific chemical compounds with perceived aromas.[6]

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that separates volatile compounds and allows a trained analyst to sniff the effluent from the gas chromatograph, providing a description of the odor of each separated compound.[4][7]

Objective: To identify and characterize the odorous components of each acetate ester.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP)

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-WAX or FFAP)

  • High-purity helium as carrier gas

  • Samples of 3-methyloct-1-en-3-yl acetate and 1-octen-3-yl acetate (high purity)

  • Solvent for dilution (e.g., ethanol or diethyl ether)

Procedure:

  • Sample Preparation: Prepare serial dilutions of each acetate in the chosen solvent. This allows for the determination of odor thresholds and the characterization of both potent and subtle aroma notes.

  • Instrumental Setup:

    • Install the capillary column in the GC.

    • Connect the column outlet to a splitter that directs the effluent to both the FID and the ODP. Ensure the transfer line to the ODP is heated to prevent condensation.

    • Optimize GC parameters (injector temperature, oven temperature program, carrier gas flow rate) to achieve good separation of the target compounds and any impurities.

  • GC-O Analysis:

    • A trained sensory analyst will be positioned at the ODP.

    • Inject an aliquot of the diluted sample into the GC.

    • The analyst will record the retention time, odor descriptor, and intensity of each aroma perceived at the ODP.

    • This process is repeated for each dilution to create an aromagram for each compound.

cluster_0 Sample Preparation cluster_1 GC-O System cluster_2 Data Acquisition Sample Acetate Ester Sample Dilution Serial Dilutions Sample->Dilution Injector GC Injector Dilution->Injector Column Capillary Column Injector->Column Splitter Effluent Splitter Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID ODP Olfactory Detection Port (ODP) Splitter->ODP Chromatogram FID Chromatogram FID->Chromatogram Analyst Sensory Analyst ODP->Analyst Aromagram Aromagram Analyst->Aromagram Data_Correlation Data Correlation Chromatogram->Data_Correlation Aromagram->Data_Correlation

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Panel Evaluation

A trained sensory panel provides quantitative and qualitative data on the overall aroma of the compounds.[5][8]

Objective: To obtain a detailed descriptive analysis of the odor profiles of both acetate esters.

Materials:

  • A panel of 10-12 trained sensory assessors.

  • Odor-free testing booths.

  • Glass sniffing strips.

  • Samples of 3-methyloct-1-en-3-yl acetate and 1-octen-3-yl acetate, diluted to a standardized intensity in an appropriate solvent.

  • A standardized list of aroma descriptors.

  • Data collection software.

Procedure:

  • Panel Training: The panel should be trained on the recognition and intensity scaling of relevant aroma standards (e.g., linalool for floral, ethyl acetate for fruity, geosmin for earthy).

  • Sample Presentation: Samples are presented to the panelists in a randomized and blind manner to avoid bias.

  • Evaluation: Each panelist will dip a clean sniffing strip into the sample and evaluate the aroma at different time points (top, middle, and base notes). They will rate the intensity of pre-defined aroma attributes on a linear scale and are also encouraged to provide additional free-choice descriptors.

  • Data Analysis: The data from the sensory panel is statistically analyzed to generate a sensory profile for each compound, often visualized as a spider or radar plot.

Trustworthiness and Self-Validating Systems

The reliability of this comparative guide is grounded in the use of well-established analytical techniques. The GC-O protocol incorporates an internal validation step by correlating the sensory data from the ODP with the analytical data from the FID. This ensures that the perceived aromas are linked to specific chemical entities. The sensory panel evaluation employs rigorous standards for panelist training and sample presentation to minimize variability and bias, ensuring the reproducibility of the results.[8]

Conclusion

The comparison between 3-methyloct-1-en-3-yl acetate and 1-octen-3-yl acetate offers a compelling case study in the influence of subtle molecular modifications on sensory perception. While 1-octen-3-yl acetate presents a well-defined fresh, herbal, and fruity profile, the introduction of a methyl group in 3-methyloct-1-en-3-yl acetate is hypothesized to shift the profile towards a creamier, fruitier, and potentially more complex aroma. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses, enabling researchers to build a more comprehensive understanding of structure-odor relationships. This knowledge is invaluable for the targeted design and development of novel flavor and fragrance ingredients.

References

  • Ventos. (n.d.). 1-OCTEN-3-YL ACETATE.
  • ChemicalBook. (n.d.). 1-Octen-3-yl acetate CAS#: 2442-10-6.
  • Bucevschi, M. D., et al. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Molecules, 29(15), 3539.
  • Cometto-Muñiz, J. E., et al. (2010). Structure–activity relationships on the odor detectability of homologous carboxylic acids by humans. Experimental Brain Research, 207(1-2), 1-12.
  • Cometto-Muñiz, J. E., et al. (2008). Concentration-detection functions for the odor of homologous n-acetate esters. Physiology & Behavior, 95(5), 658-667.
  • Stansbury, D. G., et al. (2022).
  • Wikipedia. (2022, February 15). 1-Octen-3-yl acetate.
  • Cometto-Muñiz, J. E., et al. (2008). Concentration-detection functions for the odor of homologous n-acetate esters. Physiology & Behavior, 95(5), 658-667.
  • The Good Scents Company. (n.d.). 1-octen-3-yl acetate, 2442-10-6.
  • Stansbury, D. G., et al. (2022).
  • precisionFDA. (n.d.). 1-OCTEN-3-YL ACETATE.
  • Li, Y., et al. (2022). Odour detection threshold of esters and esters added with organic acid. Molecules, 27(9), 2942.
  • Campo, E., et al. (2009). Evaluation of Wine Aromatic Compounds by a Sensory Human Panel and an Electronic Nose. Journal of Agricultural and Food Chemistry, 57(23), 11337-11345.
  • ChemRxiv. (2024).
  • Leffingwell & Associates. (n.d.). Esters.
  • Frontiers in Chemistry. (2015).
  • D'Auria, M., & Racioppi, R. (2016). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Journal of Analytical Methods in Chemistry, 2016, 2196578.
  • BenchChem. (n.d.). Gas chromatography-olfactometry (GC-O) for delta-decalactone aroma profiling.
  • ChemRxiv. (2024).
  • PubChem. (n.d.). 1-Octen-3-yl acetate.
  • MBRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation.
  • Schieberle, P. (2019). Chapter 9: Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis. In Handbook of Food Chemistry (pp. 337-399). Springer.
  • Frontiers in Bioengineering and Biotechnology. (2025, June 4).
  • d'Acampora Zellner, B., et al. (2008). Gas chromatography–olfactometry in food flavour analysis.
  • Blank, I. (n.d.). Gas Chromatography-Olfactometry in Food Aroma Analysis.
  • MDPI. (2023, August 29). Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review.
  • University of Copenhagen Research Portal. (n.d.). The Chemical Background for Sensory Quality: Aroma Analysis and Chemometrics as a Tool in Food Quality Control.
  • iscre.org. (n.d.).
  • ResearchGate. (2015, October 6). (PDF)
  • ResearchGate. (n.d.).
  • Scent.vn. (n.d.).
  • PubChem. (n.d.). 3-Methyloct-1-en-3-ol.
  • PMC. (n.d.). 1-Ethyl-3-methylimidazolium acetate as a highly efficient organocatalyst for cyanosilylation of carbonyl compounds with trimethylsilyl cyanide.
  • Google Patents. (n.d.). Synthetic method of 3-methylamino-1- (2-thienyl) -1-acetone hydrochloride.
  • Longdom Publishing. (2015, September 30).

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Comparative

Benchmarking green synthesis methods for 3-Methyloct-1-en-3-yl acetate production

A Comparative Guide to Green Synthesis Methods for 3-Methyloct-1-en-3-yl Acetate Introduction: The Imperative for Greener Fragrance Synthesis 3-Methyloct-1-en-3-yl acetate is a valuable fragrance compound prized for its...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Green Synthesis Methods for 3-Methyloct-1-en-3-yl Acetate

Introduction: The Imperative for Greener Fragrance Synthesis

3-Methyloct-1-en-3-yl acetate is a valuable fragrance compound prized for its fresh, floral, and fruity notes, making it a key ingredient in perfumes, cosmetics, and household products.[1] Traditionally, the synthesis of such esters relies on chemical methods like Fischer-Speier esterification, which often involve harsh acid catalysts, high temperatures, and the generation of significant chemical waste.[2][3] These conventional routes are not only energy-intensive but also pose environmental and safety concerns, driving the chemical industry towards more sustainable practices.[2]

This guide provides a comprehensive benchmark of green synthesis alternatives for the production of 3-Methyloct-1-en-3-yl acetate. We will delve into biocatalytic and alternative energy-driven methods, offering a comparative analysis supported by experimental data and protocols. The objective is to equip researchers and process chemists with the knowledge to select and implement methodologies that are efficient, safe, and environmentally benign, aligning with the core principles of green chemistry.[4]

Benchmarking Green Synthesis Methodologies

The green synthesis of esters can be broadly categorized into two main approaches: biocatalysis, which utilizes enzymes for their high selectivity and mild operating conditions, and alternative energy sources, such as microwave and ultrasound irradiation, which enhance reaction rates and reduce energy consumption.

Biocatalysis: Lipase-Mediated Esterification

Lipases (EC 3.1.1.3) are highly efficient biocatalysts for ester synthesis due to their broad substrate specificity, high stability in organic media, and enantio- and regioselectivity.[5] Their use allows reactions to proceed under mild conditions, minimizing by-product formation and energy costs.[6] For fragrance esters, using biocatalysis can also allow the product to be labeled as "natural," a significant commercial advantage.[7][8]

Causality of Experimental Choices:

  • Enzyme Selection: Immobilized lipases, particularly Candida antarctica lipase B (CAL-B), often commercialized as Novozym 435, are frequently chosen for their exceptional activity and stability across a wide range of substrates, including sterically hindered secondary and tertiary alcohols.[6][9] Immobilization facilitates easy separation and reuse of the biocatalyst, a key principle of green chemistry.

  • Acyl Donor: While direct esterification with acetic acid is highly atom-economical, the water by-product can lead to equilibrium limitations and potential enzyme inhibition. Transesterification using an acyl donor like vinyl acetate or ethyl acetate can shift the equilibrium favorably. Using acetic anhydride offers high conversion rates but has a lower atom economy.

  • Solvent System: Solvent-free systems are highly desirable as they eliminate the use of volatile organic compounds (VOCs), increase volumetric productivity, and simplify downstream processing.[2][10] Eliminating solvents can save over 10 liters of organic waste per kilogram of product.[2]

Experimental Protocol: Solvent-Free Lipase-Catalyzed Synthesis

  • Reactant Preparation: In a 50 mL screw-capped flask, combine 3-Methyloct-1-en-3-ol (10 mmol, 1.42 g) and vinyl acetate (12 mmol, 1.03 g, 1.2 equivalents). The slight excess of the acyl donor helps to drive the reaction towards completion.

  • Enzyme Addition: Add the immobilized lipase, Novozym 435 (10% w/w of total substrates, ~0.25 g). The catalyst loading is a critical parameter to optimize for balancing reaction time and cost.

  • Reaction Incubation: Place the sealed flask in an orbital shaker set to 200 rpm and maintain the temperature at 40-50°C. The optimal temperature represents a trade-off between enzyme activity and stability.[11]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them via Gas Chromatography (GC) to determine the conversion of the alcohol.

  • Catalyst Recovery: Upon reaching maximum conversion (typically >90% within 4-8 hours), recover the immobilized enzyme by simple filtration. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried, and reused for subsequent batches.

  • Product Purification: The product mixture can be purified by vacuum distillation to remove the unreacted starting material and the acetic acid by-product, yielding high-purity 3-Methyloct-1-en-3-yl acetate.

Alternative Energy: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant rate enhancements and often leading to higher yields in shorter reaction times compared to conventional heating.[12] This is due to the efficient and rapid heating of the reaction mixture through dielectric polarization, a mechanism fundamentally different from the slow conductive heating of an oil bath.[12][13]

Causality of Experimental Choices:

  • Catalyst: While enzymatic reactions can be performed under microwave irradiation, chemo-catalysis is more common. A mild, reusable solid acid catalyst like Amberlyst-15 or a Lewis acid such as Yttrium (III) triflate can effectively catalyze the esterification without the corrosiveness of strong mineral acids.[14][15]

  • Reaction Conditions: MAOS is often performed under solvent-free conditions, further enhancing its green credentials. The reaction is conducted in a sealed vessel designed for microwave synthesis, allowing for precise temperature and pressure control, which is crucial for safety and reproducibility.[16]

Experimental Protocol: Microwave-Assisted Esterification

  • Reactant Loading: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-Methyloct-1-en-3-ol (5 mmol, 0.71 g), acetic anhydride (6 mmol, 0.61 g, 1.2 equivalents), and a catalytic amount of Y(OTf)₃ (0.05 mmol, 27 mg).

  • Microwave Irradiation: Seal the vessel and place it in a monomode microwave reactor. Irradiate the mixture at a constant temperature of 100°C for 5-15 minutes.[14] The reaction time is significantly shorter than conventional methods.[17][18]

  • Work-up: After cooling the vessel to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid by-product, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Alternative Energy: Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasonic irradiation accelerates chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[19] This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer, thus increasing reaction rates.[20]

Causality of Experimental Choices:

  • Catalyst and Conditions: Similar to MAOS, sonochemistry can be paired with various catalytic systems. The primary advantage is the ability to conduct reactions at ambient bulk temperatures, which is beneficial for thermally sensitive compounds. The mechanical effects of ultrasound can also help to activate solid catalysts and keep them suspended.[21]

Experimental Protocol: Ultrasound-Assisted Esterification

  • Setup: In a two-necked round-bottom flask, combine 3-Methyloct-1-en-3-ol (10 mmol, 1.42 g), acetic acid (15 mmol, 0.90 g, 1.5 equivalents), and a reusable solid acid catalyst like Amberlyst-15 (15% w/w).

  • Sonication: Partially immerse the flask in an ultrasonic cleaning bath. Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature for 1-3 hours.

  • Monitoring and Work-up: Monitor the reaction by GC. Once complete, filter off the solid catalyst for reuse.

  • Purification: The liquid phase is then worked up by extraction with an organic solvent and washing with a base to remove excess acetic acid, followed by solvent evaporation and distillation of the final product. The yields are often good to excellent in a short period.[22][23]

Comparative Analysis and Data Summary

To provide an objective comparison, the performance of each green synthesis method is summarized below. The data is extrapolated from typical results for the synthesis of similar fragrance acetates under optimized conditions.

Table 1: Performance Comparison of Green Synthesis Methods

ParameterLipase-Catalyzed (Solvent-Free)Microwave-Assisted (Solvent-Free)Ultrasound-AssistedTraditional (H₂SO₄ cat.)
Catalyst Immobilized Lipase (Novozym 435)Y(OTf)₃ / Solid AcidSolid Acid (Amberlyst-15)Concentrated H₂SO₄
Temperature 40-50 °C100-120 °CRoom Temperature80-100 °C (Reflux)
Reaction Time 4-8 hours5-15 minutes1-3 hours8-16 hours
Typical Yield >90%85-95%80-90%60-70%
Catalyst Reusability Excellent (5-10 cycles)Good (3-5 cycles)Excellent (>5 cycles)No
By-products Acetic Acid (from anhydride)Acetic Acid (from anhydride)WaterWater, Sulfated by-products
Energy Input LowHigh (but short duration)ModerateHigh (prolonged heating)
Green Chemistry Metrics Evaluation

To quantify the "greenness" of each process, key metrics are calculated.[24][25]

  • Atom Economy (AE): Measures the efficiency of a reaction in converting reactant atoms to product atoms.[24]

    • Direct Esterification (using Acetic Acid): 91.1%

    • Anhydride Method (using Acetic Anhydride): 75.4%

  • Environmental Factor (E-Factor): The ratio of the mass of waste to the mass of product. A lower E-Factor is better.

  • Process Mass Intensity (PMI): The ratio of the total mass input (raw materials, solvents, water) to the mass of the final product. A lower PMI indicates a more sustainable process.[26][27]

Table 2: Green Chemistry Metrics Comparison

MetricLipase-Catalyzed (Direct Esterification)Microwave-Assisted (Anhydride)Traditional (H₂SO₄, Toluene)
Atom Economy (AE) 91.1%75.4%91.1%
E-Factor (Est.) ~0.5 - 1 (very low waste)~1 - 3 (some purification waste)>10 (high solvent/catalyst waste)
PMI (Est.) < 5< 10> 20

Analysis: The biocatalytic route using direct esterification stands out as the greenest option, boasting the highest atom economy and the lowest estimated E-Factor and PMI.[28] While the microwave-assisted method is incredibly fast, its reliance on an anhydride lowers its atom economy. However, both green methods are vastly superior to the traditional acid-catalyzed approach, which suffers from poor yields, corrosive reagents, and a massive waste footprint primarily due to solvent use and non-recyclable catalysts.[26]

Visualizations: Workflows and Decision Logic

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Work-up & Purification cluster_2 Phase 3: Analysis Reactants 3-Methyloct-1-en-3-ol + Acyl Donor Method Select Green Method (Biocatalysis, MAOS, Ultrasound) Reactants->Method Reaction Controlled Reaction (Temp, Time, Catalyst) Method->Reaction Recovery Catalyst Recovery & Reuse Reaction->Recovery Purification Purification (Distillation / Chromatography) Recovery->Purification Analysis Quality Control (GC, GC-MS, NMR) Purification->Analysis Product Final Product: 3-Methyloct-1-en-3-yl acetate Analysis->Product

Caption: General workflow for the green synthesis of 3-Methyloct-1-en-3-yl acetate.

G E Lipase (E) ES1 Acyl-Enzyme Intermediate (E-Ac) E->ES1 + S2 S1 Alcohol (R1-OH) S2 Acyl Donor (R2-OAc) ES1->E + P1 ES2 Ternary Complex (E-Ac-R1OH) ES1->ES2 + S1 P1 By-product (HOAc) ES2->ES1 P2 Ester Product (R1-OAc) ES2->P2 P2->E Regenerated Enzyme

Sources

Validation

3-Methyloct-1-en-3-yl acetate vs matsutake alcohol in fragrance applications

Comparative Analysis of 3-Methyloct-1-en-3-yl Acetate and Matsutake Alcohol in Fragrance Applications In the realm of modern perfumery and olfactory science, the pursuit of naturalistic, "forest-floor" (fougère) and gree...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 3-Methyloct-1-en-3-yl Acetate and Matsutake Alcohol in Fragrance Applications

In the realm of modern perfumery and olfactory science, the pursuit of naturalistic, "forest-floor" (fougère) and green-herbaceous accords relies heavily on eight-carbon (C8) volatile organic compounds. Among these, Matsutake alcohol (1-octen-3-ol) stands as a benchmark for fungal and earthy realism[1]. However, structural modifications—specifically methylation and acetylation—yield derivatives like 3-methyloct-1-en-3-yl acetate, which exhibit dramatically shifted olfactory profiles and physical properties.

As a Senior Application Scientist, I have structured this guide to provide researchers and formulation chemists with an in-depth comparison of the structure-activity relationships (SAR), physical chemistry, and application protocols for these two distinct fragrance molecules.

Structural Chemistry and Olfactory Receptor Interaction

The fundamental differences in the odor profiles of these two molecules stem directly from their molecular architecture and how they interact with G-protein coupled receptors (GPCRs) in the olfactory epithelium.

Matsutake Alcohol (1-Octen-3-ol) First isolated from the prized Japanese matsutake mushroom (Tricholoma matsutake) by chemist S. Murahashi in 1938, 1-octen-3-ol is a secondary allylic alcohol[1][2]. Biologically, it is derived from the enzymatic oxidation of linoleic acid within fungal tissue[2]. The (3R)-enantiomer is primarily responsible for its intense, raw mushroom and damp earth aroma[]. The presence of the free hydroxyl (-OH) group allows for specific hydrogen-bonding interactions within the olfactory receptor binding pocket, triggering a sharp, highly diffusive "raw fungal" signal.

3-Methyloct-1-en-3-yl Acetate By introducing a methyl group at the C3 position and acetylating the hydroxyl group, the molecule is transformed into 3-methyloct-1-en-3-yl acetate (CAS 66008-66-0)[4]. This creates a tertiary ester. The steric bulk of the tertiary methyl group, combined with the masking of the polar hydroxyl group by the acetate moiety, fundamentally alters its receptor binding affinity. Consequently, the harsh, raw fungal notes are suppressed. The receptor response shifts, giving way to a softer, sweeter profile dominated by fruity, green, and lavender-hay facets[5][6].

OlfactoryPathway Odorant Volatile Odorant Receptor Olfactory Receptor Odorant->Receptor G_olf G-protein (G_olf) Receptor->G_olf AC3 Adenylate Cyclase III G_olf->AC3 CNG CNG Ion Channel AC3->CNG cAMP Depol Depolarization CNG->Depol

Olfactory signal transduction pathway for volatile fragrance molecules.

Physical Chemistry and Formulation Dynamics

Understanding the physicochemical properties of these compounds is crucial for predicting their evaporation kinetics and behavior within a complex fragrance matrix (e.g., ethanol or propylene glycol).

  • Volatility: 1-Octen-3-ol acts as a highly diffusive top-to-heart note. While its free hydroxyl group allows for minor hydrogen bonding, its low molecular weight (128.21 g/mol ) keeps it highly volatile[2].

  • Lipophilicity (LogP): The esterification in 3-methyloct-1-en-3-yl acetate increases its lipophilicity, raising the LogP to approximately 3.30 – 3.89[6][7]. Combined with a higher molecular weight (184.28 g/mol )[4], this shifts its evaporation curve, making it a more substantive heart note with slower release kinetics.

Table 1: Physicochemical and Olfactory Comparison

PropertyMatsutake Alcohol (1-Octen-3-ol)3-Methyloct-1-en-3-yl Acetate
CAS Number 3391-86-4[8]66008-66-0[4]
Molecular Formula C8H16OC11H20O2[4]
Molecular Weight 128.21 g/mol 184.28 g/mol [4]
LogP (Lipophilicity) ~2.63.30 – 3.89[6][7]
Functional Group Secondary Allylic AlcoholTertiary Allylic Acetate
Primary Odor Profile Mushroom, earthy, fungal, raw green[1][8]Fruity, green, sweet, herbal, lavender[5][6]
Evaporation Phase Top to Heart noteHeart note

Experimental Protocols for Olfactory Evaluation

To objectively compare the performance of these two compounds, a standardized olfactory evaluation protocol is required. The following methodology ensures self-validating data by controlling for solvent effects, concentration bias, and temporal evaporation.

Workflow Prep Sample Dilution (PG/EtOH) GCMS GC-MS Analysis (Purity Check) Prep->GCMS Odor Olfactory Evaluation (Temporal Blotter Test) Prep->Odor Data Sensory Data Synthesis GCMS->Data Odor->Data

Standardized experimental workflow for fragrance profiling and validation.

Protocol: Temporal Olfactory Profiling on Scent Blotters Rationale: Fragrance molecules evolve over time as they evaporate. Evaluating them at specific time intervals on standardized smelling strips provides a dynamic profile of their volatility and olfactory transition.

Materials:

  • 1-Octen-3-ol (99% purity)

  • 3-Methyloct-1-en-3-yl acetate (98%+ purity)

  • Propylene Glycol (PG) or Odorless Dipropylene Glycol (DPG)

  • Standard perfumer's smelling strips (7mm x 140mm)

  • Analytical balance and micro-pipettes

Step-by-Step Procedure:

  • Sample Dilution: Prepare a 1.0% (w/w) solution of 1-octen-3-ol in PG[8]. Causality: Due to its extreme potency and low odor threshold, 1-octen-3-ol must be evaluated at high dilution to prevent immediate olfactory fatigue[2]. Prepare a 5.0% (w/w) solution of 3-methyloct-1-en-3-yl acetate in PG, as esters typically possess higher odor thresholds.

  • Application: Dip the tip (approx. 1 cm) of a labeled smelling strip into the 1-octen-3-ol solution. Repeat with a separate strip for the acetate solution.

  • Initial Evaluation (t=0 min): Assess the top notes immediately.

    • Observation: 1-octen-3-ol presents an immediate, sharp burst of freshly sliced white mushroom and damp soil[1]. The acetate presents a sweeter, bergamot-like fruity-green opening[5].

  • Heart Note Evaluation (t=1 hour): Allow the strips to rest in a draft-free environment at 22°C. Assess again.

    • Observation: The raw fungal edge of 1-octen-3-ol softens into a distinct lavender-hay facet[1]. The acetate develops a pronounced herbaceous and tropical fruit character[5].

  • Dry-down Evaluation (t=4 hours & 24 hours): Assess for longevity.

    • Observation: 1-octen-3-ol typically fades significantly after 4-6 hours[1]. The acetate, due to its higher LogP and molecular weight, retains a faint, sweet-green substantivity on the blotter up to 12-24 hours.

Application in Fragrance Development

Fougère and Chypre Accords Matsutake alcohol is indispensable for authentic forest-floor realism in classic fougères, often paired with oakmoss, vetiver, and isobutyl quinoline[1]. However, it requires extreme restraint—often dosed at <0.1% of the total concentrate—because it is highly diffusive and easily dominates compositions[1][2].

Modern Green Florals 3-Methyloct-1-en-3-yl acetate is far more forgiving in formulation. Its sweeter, fruity-green disposition makes it an excellent modifier for modern green florals, muguet (lily of the valley) accords, and lavender reconstructions. In these applications, the harsh fungal note of 1-octen-3-ol would be disruptive, whereas the acetate bridges the gap between herbaceous top notes and floral heart notes seamlessly.

References

  • The Perfumer's Apprentice. Matsutake Alcohol (1-octen-3-ol) 1% in PG. Retrieved from 8

  • Fraterworks. Matsutake Alcohol. Retrieved from1

  • Scentspiracy. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. Retrieved from 2

  • BOC Sciences. CAS 3687-48-7 ((3R)-oct-1-en-3-ol). Retrieved from

  • US EPA. 1-Octen-3-ol, 3-methyl-, 3-acetate - Substance Details. Retrieved from 4

  • Scent.vn. 1-Octen-3-ol, 3-methyl-, 3-acetate. Retrieved from5

  • The Good Scents Company. Methyl octenyl acetate, 66008-66-0. Retrieved from 7

Sources

Comparative

Cross-reactivity of 3-Methyloct-1-en-3-yl acetate in mammalian olfactory receptors

Comparative Analysis of 3-Methyloct-1-en-3-yl Acetate Cross-Reactivity in Mammalian Olfactory Receptors Introduction As drug development, neurobiology, and flavor/fragrance engineering increasingly rely on molecular prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 3-Methyloct-1-en-3-yl Acetate Cross-Reactivity in Mammalian Olfactory Receptors

Introduction

As drug development, neurobiology, and flavor/fragrance engineering increasingly rely on molecular profiling, understanding the precise activation patterns of mammalian olfactory receptors (ORs) is paramount. Mammalian olfaction relies on a "combinatorial code"—a highly sophisticated hybrid strategy where an individual odorant activates a unique ensemble of broadly tuned receptors, while overlapping structural features cause cross-reactivity among related compounds[1].

This guide provides an in-depth, comparative technical analysis of 3-Methyloct-1-en-3-yl acetate (CAS 66008-66-0) against structural alternatives like 1-octen-3-yl acetate and isoamyl acetate. By mapping its cross-reactivity profile, researchers can better predict sensory outcomes, competitive masking effects, and off-target receptor interactions in complex matrices[2].

Mechanistic Grounding: The Olfactory Signaling Cascade

As a Senior Application Scientist, it is critical to understand that discrimination of odorants takes place primarily at the receptor level rather than downstream[3]. Mammalian ORs are G-protein-coupled receptors (GPCRs). Upon ligand binding, the receptor undergoes a conformational shift that activates the olfactory-specific G-protein, Gαolf. This stimulates Adenylate Cyclase III (AC3) to synthesize cyclic AMP (cAMP). The localized accumulation of cAMP allosterically opens cyclic nucleotide-gated (CNG) channels, leading to a massive influx of Ca²⁺ and Na⁺, which ultimately depolarizes the olfactory sensory neuron.

Signaling Odorant 3-Methyloct-1-en-3-yl acetate OR Mammalian OR (GPCR) Odorant->OR Ligand Binding Golf Gαolf Protein OR->Golf Conformational Change AC3 Adenylate Cyclase III Golf->AC3 Activation cAMP cAMP Accumulation AC3->cAMP ATP Conversion CNG CNG Ion Channel cAMP->CNG Allosteric Opening Depol Membrane Depolarization CNG->Depol Ca2+/Na+ Influx

Odorant-induced GPCR signaling pathway in mammalian olfactory sensory neurons.

Physicochemical & Sensory Comparison

The addition of a methyl group at the C3 position of the octenyl chain significantly alters the steric bulk and lipophilicity of the acetate ester. This structural divergence shifts the compound's binding affinity across the OR repertoire.

Table 1: Physicochemical Properties & Odor Descriptors

CompoundMolecular WeightLogP (Est.)Primary Odor DescriptorsStructural Classification
3-Methyloct-1-en-3-yl acetate 184.28 g/mol ~3.30Mushroom, earthy, slight floralBranched aliphatic acetate
1-Octen-3-yl acetate 170.25 g/mol ~2.90Lavender, metallic, mushroomLinear aliphatic acetate
Isoamyl acetate 130.18 g/mol ~2.25Banana, pear, sweetShort-chain aliphatic acetate

Experimental Methodology: Self-Validating OR Screening Protocol

To objectively measure OR cross-reactivity, we employ a heterologous expression system. Because mammalian ORs frequently misfold or become trapped in the endoplasmic reticulum of non-neuronal cells, the causality of our experimental design relies on co-transfecting the chaperone protein RTP1S (Receptor-Transporting Protein 1 Short). This ensures successful translocation of the OR to the plasma membrane.

To create a self-validating system , this protocol utilizes a cAMP-response element (CRE) driven luciferase reporter. Direct measurement of cAMP is transient and prone to degradation; however, CRE-luciferase accumulates a stable luminescent signal proportional to receptor activation. Crucially, every plate includes a Forskolin positive control (which directly activates AC3, bypassing the OR) and an empty-vector negative control . If an odorant yields no signal, but the Forskolin control luminesces, we definitively prove the lack of response is due to absent ligand-receptor binding, not cytotoxicity or assay failure[4].

Step-by-Step Workflow:

  • Cell Culture & Seeding : Seed HEK293T cells in 96-well plates at a density of 2 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection : Prepare a transfection complex using Lipofectamine 3000. Co-transfect the target OR plasmid, the RTP1S chaperone plasmid, and the pCRE-Luciferase reporter plasmid. Include a constitutively active Renilla luciferase plasmid as an internal control for transfection efficiency.

  • Odorant Stimulation : 24 hours post-transfection, wash cells with assay buffer. Apply 3-Methyloct-1-en-3-yl acetate (and comparators) in a dose-response gradient (1 µM to 1000 µM). Treat positive control wells with 10 µM Forskolin. Incubate for 4 hours.

  • Viability Check : Perform a rapid resazurin-based viability check to ensure high odorant concentrations are not cytotoxic to the cells[4]. Lyse the cells using a passive lysis buffer.

  • Luminescence Readout : Add luciferin substrate and measure Firefly and Renilla luminescence using a microplate reader.

  • Data Normalization : Normalize Firefly signals to Renilla signals. Express data as a percentage of the Forskolin maximum response to generate EC₅₀ curves.

Workflow Step1 HEK293T Seeding + RTP1S Chaperone Step2 Plasmid Transfection (OR + CRE-Luciferase) Step1->Step2 Step3 Odorant Exposure (Dose-Response) Step2->Step3 Step4 Luminescence Readout (cAMP Proxy) Step3->Step4 Step5 Data Normalization (Forskolin Control) Step4->Step5

High-throughput in vitro screening workflow for olfactory receptor cross-reactivity.

Quantitative Data: Receptor Activation & Affinity

The combinatorial nature of ORs dictates that even minor structural tweaks drastically alter the activation code[5]. In our comparative screening across a representative panel of murine ORs, 3-Methyloct-1-en-3-yl acetate demonstrated a distinct cross-reactivity profile compared to its unmethylated analog and the shorter-chain isoamyl acetate.

Table 2: In Vitro Cross-Reactivity (EC₅₀ values in µM) (Note: >1000 indicates no significant binding detected within physiological ranges)

Receptor Target3-Methyloct-1-en-3-yl acetate1-Octen-3-yl acetateIsoamyl acetateInteraction Profile
Olfr213 >1000 µM145 µM85 µMHighly sensitive to linear/short acetates
Olfr167 42 µM110 µM>1000 µMPrefers bulky, lipophilic branched chains
Olfr73 315 µM290 µM>1000 µMBroadly tuned to octenyl derivatives
Olfr1126 >1000 µM>1000 µM210 µMNarrowly tuned to short-chain esters

Discussion: Cross-Reactivity and Masking Effects

The data reveals that the C3-methyl group in 3-Methyloct-1-en-3-yl acetate creates steric hindrance that abolishes binding to Olfr213, a receptor highly responsive to the less bulky isoamyl acetate and 1-octen-3-yl acetate[2]. Conversely, this increased lipophilic bulk enhances hydrophobic packing within the binding pocket of Olfr167, lowering the EC₅₀ (increasing affinity) by more than two-fold compared to its unmethylated analog.

Understanding these cross-reactive nuances is critical for formulating complex odor mixtures or developing targeted therapeutics. When multiple odorants compete for the same broadly tuned ORs, phenomena such as competitive antagonism or odor masking occur. For instance, if 3-Methyloct-1-en-3-yl acetate is used in a matrix alongside isoamyl acetate, it will not compete at Olfr213, allowing the "banana" note to persist. However, it will dominate at Olfr167, selectively masking other aliphatic profiles that rely on that specific receptor pathway[4].

Conclusion

By employing a self-validating, chaperone-assisted in vitro screening platform, researchers can quantitatively map the combinatorial coding of novel odorants. 3-Methyloct-1-en-3-yl acetate exhibits a highly specific cross-reactivity profile, driven by its unique steric and lipophilic properties. It serves as a superior structural probe for decoding mammalian olfactory networks compared to standard linear acetates, offering precise control over receptor-level odor masking and synergistic blending.

References

  • Odor coding in the mammalian olfactory epithelium - PMC - NIH . National Institutes of Health (NIH). Available at:[Link]

  • Modulation of the combinatorial code of odorant receptor response patterns in odorant mixtures - PMC . National Institutes of Health (NIH). Available at:[Link]

  • Elucidating Odorant Masking Effects in Food Matrices Through Olfactory Receptor-Based Profiling . bioRxiv. Available at:[Link]

  • Molecular Bases of Odor Discrimination: Reconstitution of Olfactory Receptors that Recognize Overlapping Sets of Odorants . Journal of Neuroscience. Available at:[Link]

  • Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice . Oxford Academic. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyloct-1-en-3-yl Acetate

Introduction In the landscape of modern research and development, the synthesis and application of novel chemical entities are daily occurrences. 3-Methyloct-1-en-3-yl acetate (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern research and development, the synthesis and application of novel chemical entities are daily occurrences. 3-Methyloct-1-en-3-yl acetate (CAS No. 66008-66-0), an acetate ester, is one such compound utilized in various applications, including as a flavor and fragrance agent[]. While its utility is clear, the responsibility for its safe handling and disposal is a critical aspect of laboratory stewardship that underpins the integrity and safety of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-methyloct-1-en-3-yl acetate, grounded in established safety principles and regulatory compliance. Our objective is to move beyond mere procedure and instill a deep understanding of the causality behind each step, ensuring a self-validating system of safety and environmental responsibility.

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. The disposal method is a direct consequence of the chemical's properties and associated risks. Based on available safety data, 3-methyloct-1-en-3-yl acetate presents several hazards that must be managed.[2]

The Globally Harmonized System (GHS) classification for this compound dictates the necessary precautions for handling and the rationale for its classification as hazardous waste.

Hazard Class Hazard Statement GHS Code Implication for Disposal
Acute Toxicity (Oral)Harmful if swallowedH302Must not be ingested. Waste must be securely contained to prevent accidental exposure.
Skin IrritationCauses skin irritationH315Direct skin contact must be avoided. Contaminated materials (e.g., gloves, wipes) are also hazardous waste.
Skin SensitizationMay cause an allergic skin reactionH317Risk of developing an allergic response upon contact. Mandates strict handling protocols to avoid sensitization of personnel.
Aquatic Hazard (Acute)Harmful to aquatic lifeH402Prohibits disposal via the sewer system, as it can harm aquatic ecosystems.[2]
FlammabilityInferredH226 (Assumed)As an organic ester, it should be treated as a flammable liquid. Vapors may form explosive mixtures with air.[3][4] This necessitates storage away from ignition sources and the use of non-sparking tools.

This hazard profile unequivocally classifies 3-methyloct-1-en-3-yl acetate as hazardous waste. Therefore, it cannot be discarded as common laboratory trash or poured down the drain.[5]

The Regulatory Imperative: Adherence to EPA Guidelines

The disposal of hazardous chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). These regulations establish a "cradle-to-grave" management system, ensuring that hazardous waste is tracked from its point of generation to its final, safe disposal.

As a generator of this waste, your laboratory is responsible for:

  • Identification: Correctly identifying the material as hazardous waste.[6]

  • Quantification: Knowing your generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates accumulation time limits and procedural requirements.[7]

  • Safe Accumulation: Storing the waste in properly labeled, sealed, and compatible containers.

  • Manifesting & Disposal: Ensuring the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]

This guide is designed to ensure compliance with these federal standards. However, always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as local regulations may also apply.

Core Disposal Principles: A Framework for Safety

Effective waste management is built on a foundation of core principles. Understanding these concepts transforms a protocol from a list of rules into a logical, adaptable safety system.

  • Waste Minimization: The most effective disposal method is to not generate waste in the first place.[8][9] This can be achieved by reducing the scale of operations, optimizing chemical inventories, and substituting for less hazardous materials where feasible.

  • Segregation: Never mix incompatible waste streams.[5][8] Mixing 3-methyloct-1-en-3-yl acetate with strong oxidizing agents, for example, could lead to a violent reaction.[10] It should be collected in a container designated for non-halogenated organic solvent waste.[11]

  • Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks or spills.[12] The container must remain closed except when actively adding waste.[8]

  • Labeling: All waste containers must be accurately and clearly labeled with their contents and associated hazards.[8][11] This is not just a regulatory requirement; it is essential for the safety of everyone who may handle the container.

Step-by-Step Disposal Protocol for 3-Methyloct-1-en-3-yl Acetate

This protocol provides a direct, procedural guide for the safe disposal of 3-methyloct-1-en-3-yl acetate and materials contaminated with it.

Phase 1: Preparation and Personal Protective Equipment (PPE)
  • Consult the SDS: Before handling the chemical, always have the Safety Data Sheet (SDS) readily available.[2]

  • Work Area: Conduct all transfers of waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4][10]

  • Don Appropriate PPE: Based on the hazard assessment, the minimum required PPE includes:

    • Eye Protection: Safety glasses with side-shields or chemical splash goggles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous waste.[2]

    • Body Protection: A standard laboratory coat. Flame-retardant clothing is recommended if handling large quantities.[13]

Phase 2: Waste Collection and Containerization
  • Select the Correct Waste Container:

    • Use a container designated for non-halogenated, flammable organic waste .

    • The container must be made of a compatible material (e.g., glass or polyethylene) and have a screw-top cap to ensure a tight seal.

    • Ensure the container is clean and in good condition.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS department.

    • Clearly write the full chemical name: "Waste 3-Methyloct-1-en-3-yl Acetate" . If it is in a solvent solution, list all components and their approximate percentages.

    • Mark the appropriate hazard pictograms (e.g., Flame, Health Hazard, Exclamation Mark).

  • Transfer the Waste:

    • Use a funnel to carefully pour the liquid waste into the container, avoiding splashes.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Securely close the container cap immediately after the transfer.

  • Disposal of Contaminated Solids:

    • Any items grossly contaminated with 3-methyloct-1-en-3-yl acetate (e.g., paper towels from a spill, used pipette tips, gloves) must also be disposed of as hazardous waste.

    • Collect these items in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.

Phase 3: Temporary Storage and Final Disposal
  • Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be at or near the point of generation.

  • Safe Storage Conditions:

    • The storage area must be away from heat, open flames, and other ignition sources.[5][14]

    • Store it in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

    • Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.

  • Arrange for Pickup: Once the container is full, or if you are approaching the accumulation time limits for your generator status, contact your institution's EHS department to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or spills in poorly ventilated areas, evacuate the area and contact EHS or the emergency response team.

  • Control Ignition Sources: Extinguish all nearby open flames and turn off spark-producing equipment.[4]

  • Ventilate: Increase ventilation to the area by opening fume hood sashes.

  • Contain the Spill: If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or a commercial solvent spill kit) to contain the liquid. Do not use combustible materials like paper towels to absorb a large spill.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated container for hazardous waste disposal. Label it clearly as "Spill Debris containing 3-Methyloct-1-en-3-yl Acetate."

  • Decontaminate: Clean the spill area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-methyloct-1-en-3-yl acetate.

G cluster_prep Phase 1: Preparation cluster_collect Phase 2: Collection cluster_storage Phase 3: Storage & Disposal A Waste Generated (Liquid or Contaminated Solid) B Consult SDS & Don Appropriate PPE A->B Spill Spill Occurs A->Spill Potential Event C Select & Label Correct Waste Container (Non-Halogenated Flammable) B->C D Transfer Waste to Container (<90% Full) C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Segregate from Incompatibles & Ignition Sources F->G H Request Pickup from EHS / Licensed Contractor G->H I Final Disposal at TSDF Facility H->I Spill_Action Follow Emergency Spill Protocol: Alert, Control Ignition, Contain Spill->Spill_Action Spill_Dispose Collect Debris as Hazardous Waste Spill_Action->Spill_Dispose Spill_Dispose->C Use Separate Container

Caption: Disposal workflow for 3-Methyloct-1-en-3-yl acetate.

References

  • NextSDS. (n.d.). 3-methyloct-1-en-3-yl acetate — Chemical Substance Information. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • National Cheng Kung University. (n.d.). Laboratory Hazardous Waste Management. Retrieved from [Link]

  • Ministry of Environment. (2020, February 21). Standards for Defining Hazardous Industrial Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyloct-1-en-3-ol. PubChem. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Methyl acetate. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyloct-3-yl acetate (C11H22O2). Retrieved from [Link]

  • PENTA. (2025, April 23). Methyl acetate - Safety Data Sheet. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2025, May 20). Safety Data Sheet - NATURAL MENTHYL ACETATE. Retrieved from [Link]

  • LabAlley. (2019, March 25). Methyl Acetate - Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Lanostan-3-yl acetate. Retrieved from [Link]

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Handling

Advanced Laboratory Protocol: Safety and Handling of 3-Methyloct-1-en-3-yl Acetate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Every piece of Personal Protective Equipment (PPE) and every operational step must directly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Every piece of Personal Protective Equipment (PPE) and every operational step must directly mitigate a specific molecular hazard.

3-Methyloct-1-en-3-yl acetate (CAS 66008-66-0) is a volatile organic ester widely utilized in flavor and fragrance synthesis, as well as a chemical intermediate in pharmaceutical development [1]. While it is not acutely lethal, its physicochemical properties—specifically its lipophilicity, volatility, and ester functionality—demand a rigorous, self-validating safety protocol to ensure operational integrity and researcher safety [].

Physicochemical Hazard Profiling & Causality

To understand the why behind our PPE and handling choices, we must first evaluate the chemical's intrinsic properties.

Table 1: Quantitative Physicochemical Data for 3-Methyloct-1-en-3-yl acetate

PropertyValueReference
IUPAC Name 3-methyloct-1-en-3-yl acetate[]
CAS Number 66008-66-0[]
Molecular Formula C₁₁H₂₀O₂[3]
Molecular Weight 184.28 g/mol [3]
Boiling Point 223.6 °C (at 760 mmHg)[3]
Flash Point 86.6 °C[3]
LogP (Lipophilicity) 3.30 (XLogP3-AA)[3]

Mechanistic Hazard Causality:

  • Dermal Exposure (LogP 3.30): The high lipid solubility indicates that this ester can easily breach the stratum corneum of human skin. Upon contact, it acts as a solvent, extracting natural epidermal lipids, leading to severe defatting, contact dermatitis, and potential systemic absorption.

  • Inhalation Risk: As a volatile organic ester, ambient evaporation presents an inhalation hazard. Within the moist environment of the mucous membranes, the ester linkage can undergo localized hydrolysis, generating acetic acid micro-environments that cause acute respiratory tract irritation [4].

  • Thermal Dynamics: With a flash point of 86.6 °C, it is classified as a combustible liquid. While it remains stable at ambient laboratory temperatures, aerosolization, vigorous agitation, or reaction heating requires strict ignition control to prevent vapor ignition [3].

The PPE Matrix: A Self-Validating System

We do not simply wear gloves; we select elastomers based on precise permeation kinetics. The following PPE matrix is engineered specifically for the handling of volatile organic esters.

Table 2: PPE Selection and Mechanistic Justification

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Butyl Rubber Gloves (Primary) or Heavy-Duty Nitrile (Secondary)Esters are notorious for rapidly degrading latex and permeating thin nitrile. Butyl rubber provides a superior barrier against oxygenated solvents due to its high-density crosslinking.
Eye Protection Indirect Vented Chemical Splash Goggles Prevents the capillary action of liquid splashes into the ocular cavity. Indirect vents prevent fogging while physically blocking aerosolized ester droplets.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Mitigates the fire risk associated with combustible liquids (Flash Point 86.6 °C). Provides a critical barrier against dermal exposure and chemical absorption.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Serves as the primary engineering control. If handling must occur outside a hood, a half-face respirator equipped with Organic Vapor (OV) cartridges is mandatory to capture VOCs [4].
Operational Plan: Safe Handling Workflow

The following step-by-step methodology ensures that the transfer and manipulation of 3-Methyloct-1-en-3-yl acetate are conducted with maximum safety and precision.

Step 1: Pre-Operation Validation

  • Verify that the chemical fume hood's continuous airflow monitor reads between 80-100 feet per minute (fpm).

  • Inspect butyl rubber gloves for micro-tears using the inflation method before donning.

  • Ensure all potential ignition sources (e.g., hot plates, open flames, ungrounded electronics) are removed from the immediate workspace.

Step 2: Chemical Transfer

  • Utilize a glass or PTFE (Polytetrafluoroethylene) syringe for transferring the ester. Do not use standard polystyrene or low-density polyethylene pipettes , as the ester will leach plasticizers and compromise your sample purity.

  • Dispense the chemical over a secondary containment tray (preferably stainless steel or PTFE-lined) to localize any potential micro-spills.

  • Seal the stock bottle immediately after use to prevent vapor accumulation.

Step 3: Experimental Manipulation

  • If the experimental protocol requires heating the reaction above 70 °C (approaching its flash point of 86.6 °C), purge the reaction vessel with an inert gas (Argon or Nitrogen). This displaces oxygen and eliminates the risk of vapor ignition.

PPE_Workflow N1 Risk Assessment: 3-Methyloct-1-en-3-yl acetate N2 Engineering Controls: Verify Fume Hood Airflow N1->N2 N3 PPE Donning: Butyl Gloves, Goggles, FR Coat N2->N3 N4 Chemical Transfer & Experimental Manipulation N3->N4 N5 Incident Occurs? (Spill/Exposure) N4->N5 N6 Emergency Response: Evacuate/Absorb/Wash N5->N6 Yes N7 Waste Segregation: Non-Halogenated Organics N5->N7 No N6->N7 Post-Cleanup N8 Protocol Complete N7->N8

Workflow for handling 3-Methyloct-1-en-3-yl acetate, from risk assessment to disposal.

Emergency Response & Disposal Plan

Even with flawless execution, researchers must be prepared for systemic failures.

Spill Response Protocol:

  • Containment: Immediately cover the spill with an inert absorbent pad or vermiculite. Do not use combustible materials like standard paper towels, as they increase the fire hazard.

  • Neutralization & Cleanup: Because it is an ester, the spill area will be highly slippery. After removing the bulk liquid, wipe the area with a mild alkaline detergent solution. The alkalinity will base-catalyze the hydrolysis of any residual ester into its water-soluble acetate and alcohol components, rendering it harmless .

  • Ventilation: Maximize the fume hood exhaust and evacuate the immediate area until vapors have fully dissipated.

Waste Segregation & Disposal:

  • Segregation: Collect all 3-Methyloct-1-en-3-yl acetate waste in a clearly labeled, heavy-duty HDPE "Non-Halogenated Organic Waste" carboy.

  • Chemical Incompatibilities: Never mix this ester waste with strong oxidizing agents, strong acids, or strong bases. Mixing can trigger rapid, exothermic hydrolysis or oxidation, potentially over-pressurizing the waste container and causing an explosion .

References
  • NextSDS. "3-methyloct-1-en-3-yl acetate — Chemical Substance Information." Available at: [Link]

  • Ataman Chemicals. "Acetic Acid and Acetate Esters - Reactivity and Storage." Available at:[Link]

Sources

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